2,3-Diphenyl-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17363. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-diphenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGKJNGSQQORRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188241 | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-20-3 | |
| Record name | 2,3-Diphenylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphenylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diphenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 2,3-Diphenyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2,3-Diphenyl-1H-indole. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for data acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.15 | s | 1H | N-H (indole) |
| 7.10 - 7.48 | m | 14H | Ar-H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 135.99 | C (quaternary) |
| 134.19 | C (quaternary) |
| 133.49 | C (quaternary) |
| 130.17 | Ar-C |
| 128.93 | Ar-C |
| 127.89 | Ar-C |
| 127.42 | Ar-C |
| 122.42 | Ar-C |
| 119.64 | Ar-C |
| 119.11 | Ar-C |
| 110.85 | Ar-C |
| 108.79 | C (quaternary) |
Note: Specific assignments for all aromatic carbons require further detailed 2D NMR analysis.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Sharp | N-H Stretch (indole) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Bending |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 269.34 | High | [M]⁺ (Molecular Ion) |
| 268 | Moderate | [M-H]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), within a standard 5 mm NMR tube. The selection of the solvent is contingent on the sample's solubility.
Both ¹H and ¹³C NMR spectra are acquired at room temperature using a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is generally used. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
For solid samples of this compound, the infrared spectrum is typically obtained using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.
The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber.
Mass Spectrometry (MS)
The mass spectrum of this compound is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process leads to the formation of a molecular ion and various fragment ions.
The ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
A Comprehensive Technical Guide to 2,3-Diphenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenyl-1H-indole is an aromatic heterocyclic organic compound that has garnered significant interest within the scientific community. Its rigid, planar structure, coupled with the electron-rich indole nucleus, imparts unique photophysical and biological properties. This technical guide provides an in-depth overview of this compound, focusing on its fundamental chemical data, synthesis, and key applications in drug discovery and materials science.
Core Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 3469-20-3 |
| Molecular Formula | C₂₀H₁₅N |
| Molecular Weight | 269.34 g/mol [1] |
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[2][3] This protocol details the synthesis of this compound from phenylhydrazine and benzil.
Materials:
-
Phenylhydrazine
-
Benzil
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide Solution (1 M)
-
Dichloromethane or Chloroform
-
Anhydrous Sodium Sulfate
-
Silica Gel
Procedure:
-
Phenylhydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and benzil (1.0-1.2 equivalents) in glacial acetic acid.
-
Cyclization: Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acetic acid by the careful addition of a 1 M sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane or chloroform (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Applications in Drug Discovery and Signaling Pathways
The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been investigated for a range of biological activities.[4] One area of interest is the inhibition of signaling pathways implicated in cancer, such as the Hedgehog signaling pathway.
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is also implicated in the maintenance of adult tissues.[5][6] Aberrant activation of this pathway is linked to the development of several types of cancer. The canonical Hh pathway involves the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO).[6] SMO then initiates a downstream signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.[7] Some indole derivatives have been shown to inhibit this pathway, often by targeting SMO.
Caption: The Hedgehog Signaling Pathway and a potential point of inhibition by indole derivatives.
Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of this compound and its derivatives make them promising candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). In an OLED, organic materials are used as the emissive layer, where the recombination of electrons and holes leads to the emission of light.
Indole derivatives can function as host materials in the emissive layer of an OLED.[8] The host material forms the bulk of the emissive layer and facilitates the transport of charge carriers. A dopant, or emitter, is dispersed within the host material. Excitons (electron-hole pairs) are formed on the host molecules and then transfer their energy to the dopant molecules, which then emit light. For efficient energy transfer, the host material must have a higher triplet energy level than the dopant.[9][10]
Caption: Workflow illustrating the role of a this compound derivative as a host material in an OLED.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Bipolar Indole-Based Solution-Processed Host Material for Efficient Green and Red Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High triplet energy host material with a 1,3,5-oxadiazine core from a one-step interrupted Fischer indolization - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 2,3-Diphenylindole: A Technical Guide to its Discovery and Core Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to 2,3-diphenylindole, a significant heterocyclic scaffold in medicinal chemistry and materials science. This document details the core synthetic methodologies, providing experimental protocols for key reactions and quantitative data to allow for comparative analysis. Furthermore, it visualizes complex chemical transformations and biological pathways to facilitate a deeper understanding of the synthesis and application of this important molecule.
Introduction: The Significance of the 2,3-Diphenylindole Scaffold
The indole nucleus is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals. The 2,3-diphenyl substituted indole core, in particular, has garnered significant attention due to its presence in compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and estrogen receptor modulatory effects. Its unique electronic and structural properties also make it a valuable component in the development of organic light-emitting diodes (OLEDs) and other advanced materials. The efficient and versatile synthesis of 2,3-diphenylindole and its derivatives is therefore a critical aspect of modern organic and medicinal chemistry.
Historical Perspective and Key Discoveries
The journey to synthesize the 2,3-diphenylindole framework is intertwined with the development of fundamental indole synthesis reactions. Early methods were often harsh and lacked general applicability, but they laid the groundwork for the more sophisticated and versatile techniques used today.
-
The Bischler-Möhlau Synthesis (1882): One of the earliest methods applicable to the synthesis of 2-arylindoles is the Bischler-Möhlau synthesis, first described by August Bischler and Richard Möhlau.[1][2] This reaction typically involves the condensation of an α-halo- or α-hydroxyketone with an excess of an arylamine at high temperatures, often with a Lewis acid catalyst.[2][3] An early and direct application of this method to the target molecule involved the reaction of benzoin with aniline in the presence of zinc chloride to afford 2,3-diphenylindole.[3] While historically significant, the classical Bischler-Möhlau synthesis often suffers from harsh reaction conditions, low yields, and the formation of regioisomeric byproducts.[2]
-
The Fischer Indole Synthesis (1883): Discovered by Emil Fischer, this renowned reaction provides a versatile route to a wide variety of substituted indoles.[4][5] The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[4][5] For the synthesis of 2,3-diphenylindole, the requisite starting material is the phenylhydrazone of deoxybenzoin (1,2-diphenyl-1-ethanone). This method offers good control over the substitution pattern of the resulting indole.
-
The Larock Indole Synthesis (1991): A significant advancement in indole synthesis came with the development of palladium-catalyzed heteroannulation reactions. The Larock indole synthesis, reported by Richard C. Larock, provides a powerful and highly regioselective method for preparing 2,3-disubstituted indoles from an o-haloaniline and a disubstituted alkyne.[6][7] The reaction of 2-iodoaniline with diphenylacetylene, catalyzed by a palladium(II) species, directly yields 2,3-diphenylindole in good to excellent yields.[6][8] This method is valued for its mild reaction conditions and broad functional group tolerance.[6][7]
Core Synthetic Methodologies: A Comparative Overview
The following sections provide a detailed comparison of the three primary methods for synthesizing 2,3-diphenylindole. Quantitative data for these reactions are summarized in the table below for easy comparison.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Typical Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Bischler-Möhlau | Benzoin, Aniline | ZnCl₂ (or other Lewis acids) | High temperature (e.g., 230–250 °C)[3] | Moderate | Readily available starting materials | Harsh conditions, potential for byproducts |
| Fischer | Deoxybenzoin, Phenylhydrazine | Polyphosphoric acid (PPA) or other strong acids | Elevated temperature | Good | Versatile for various substituted indoles | Requires pre-formation or in situ formation of the hydrazone |
| Larock | 2-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, LiCl, K₂CO₃ | 100 °C in DMF | 85%[8] | Mild conditions, high regioselectivity, good functional group tolerance | Use of expensive palladium catalyst and iodoaniline |
Detailed Experimental Protocols
Bischler-Möhlau Synthesis of 2,3-Diphenylindole
This protocol is based on classical procedures and may require optimization.
Reactants:
-
Benzoin
-
Aniline
-
Anhydrous Zinc Chloride (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzoin (1 equivalent), aniline (a large excess, e.g., 10 equivalents), and anhydrous zinc chloride (0.5 equivalents).
-
Heat the reaction mixture under a nitrogen atmosphere to a high temperature (typically in the range of 200-250°C).
-
Maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a dilute acid solution (e.g., 1 M HCl) to the reaction mixture to neutralize the excess aniline and dissolve the zinc salts.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2,3-diphenylindole.
Fischer Indole Synthesis of 2,3-Diphenylindole
This protocol outlines the synthesis via the pre-formed phenylhydrazone of deoxybenzoin.
Part A: Synthesis of Deoxybenzoin Phenylhydrazone
-
Dissolve deoxybenzoin (1 equivalent) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the deoxybenzoin is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Part B: Cyclization to 2,3-Diphenylindole
-
Place the dried deoxybenzoin phenylhydrazone (1 equivalent) in a round-bottom flask.
-
Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.
-
Heat the mixture to a temperature typically between 100°C and 180°C, depending on the catalyst used.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2,3-diphenylindole.
Larock Synthesis of 2,3-Diphenylindole[8]
This protocol is based on the established Larock indole synthesis methodology.[8]
Reactants and Reagents:
-
2-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Lithium chloride (LiCl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure: [8]
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[8]
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[8]
-
Add anhydrous DMF (5-10 mL) to the flask, followed by diphenylacetylene (1.2 mmol).[8]
-
Stir the reaction mixture at 100 °C for 12-24 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Filter and concentrate the solvent under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to afford 2,3-diphenylindole.[8]
Mandatory Visualizations
General Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of 2,3-diphenylindole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Physical properties of 2,3-Diphenyl-1H-indole (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical properties of 2,3-Diphenyl-1H-indole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document collates available data on its melting point and solubility, presents a detailed experimental protocol for the synthesis of a key derivative, and includes a visual representation of the synthetic workflow.
Core Physical Properties
This compound is a solid, crystalline substance at room temperature. Its physical characteristics are crucial for its handling, purification, and application in various experimental and industrial settings.
Melting Point
The melting point of a compound is a critical indicator of its purity. For this compound, the reported melting point is in the range of 122.0 to 126.0 °C. A sharp melting range within this window is indicative of a high-purity sample.
| Physical Property | Value |
| Melting Point | 122.0 - 126.0 °C |
Solubility Profile
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its chemical structure—a largely nonpolar aromatic system with a polar N-H group—allows for qualitative predictions. As an intermediate in pharmaceutical synthesis, it is expected to be soluble in common organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent capable of hydrogen bonding with the indole N-H group. |
| Dichloromethane (DCM) | Soluble | A common, relatively nonpolar organic solvent that can solvate the large aromatic structure. |
| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic compounds. |
| Ethyl Acetate | Soluble | A moderately polar solvent that can interact with both the polar and nonpolar regions of the molecule. |
| Methanol | Sparingly Soluble | A polar protic solvent; the large nonpolar surface area of the molecule may limit high solubility. |
| Water | Insoluble | The hydrophobic nature of the diphenyl-substituted indole ring system makes it immiscible with water. |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a functionalized derivative of this compound, specifically 2,3-diphenyl-5-bromo-6-formyl-1-H-indole. This Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like indoles.[1]
Synthesis of 2,3-diphenyl-5-bromo-6-formyl-1-H-indole
Materials:
-
5-bromo-2,3-diphenyl-1H-indole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A solution of 5-bromo-2,3-diphenyl-1H-indole (1.0 equivalent) is prepared in dimethylformamide (DMF).
-
The solution is cooled in an ice bath.
-
Phosphorus oxychloride (POCl₃, approximately 2.0 equivalents) is added dropwise to the cooled solution while maintaining the temperature.
-
Following the addition, the reaction mixture is stirred at room temperature for a specified period to allow for the completion of the formylation reaction.
-
The reaction is quenched by carefully pouring the mixture into ice water.
-
The resulting precipitate, 2,3-diphenyl-5-bromo-6-formyl-1-H-indole, is collected by filtration.
-
The crude product is washed with water and can be further purified by recrystallization from an appropriate solvent, such as ethanol.
Visualizing the Synthesis: An Experimental Workflow
The synthesis of 2,3-diphenyl-5-bromo-6-formyl-1-H-indole can be represented as a clear experimental workflow. This diagram illustrates the key steps and reagents involved in the process.
Caption: Synthetic workflow for the formylation of 5-bromo-2,3-diphenyl-1H-indole.
References
Tautomeric Forms of Substituted 2,3-Diphenylindoles: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2,3-diphenylindole scaffold is a privileged structural motif in medicinal chemistry and materials science. The potential for tautomerism in substituted derivatives of this core structure introduces a layer of complexity that can significantly influence molecular properties, including receptor binding, solubility, and metabolic stability. Understanding and characterizing the tautomeric forms of these compounds is therefore critical for rational drug design and the development of novel functional materials. This technical guide provides a comprehensive overview of the potential tautomeric forms of substituted 2,3-diphenylindoles, established synthetic routes, and detailed experimental and computational protocols for their investigation. While specific quantitative data on the tautomeric equilibrium of this particular class of compounds is scarce in the public domain, this guide offers a robust framework for researchers to conduct their own analyses.
Introduction to Tautomerism in 2,3-Diphenylindoles
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the context of substituted 2,3-diphenylindoles, the primary form of tautomerism to consider is a type of keto-enol tautomerism, specifically involving an imine-enamine or, more accurately, an indolenine-indole equilibrium. The core 2,3-diphenylindole structure can exist in its aromatic 1H-indole form. However, protonation at the C3 position can lead to a non-aromatic 3H-indole (indolenine) tautomer. The position of this equilibrium can be significantly influenced by the nature and position of substituents on the phenyl rings and the indole nucleus, as well as by the solvent.
A key potential tautomeric equilibrium in appropriately substituted 2,3-diphenylindoles is the equilibrium between the 2,3-diphenyl-1H-indole and its corresponding 2,3-diphenyl-3H-indole tautomer. Furthermore, if a hydroxyl group is present at the C3 position, a keto-enol type tautomerism between a 3-hydroxy-3H-indole and a 3-oxo-2,3-dihydro-1H-indole can be envisaged.
Potential Tautomeric Forms
The primary tautomeric relationship to consider for the 2,3-diphenylindole core involves the migration of a proton from the nitrogen atom (N1) to the C3 position, leading to an equilibrium between the aromatic 1H-indole and the non-aromatic 3H-indole (indolenine) forms.
Caption: Prototropic tautomerism in the 2,3-diphenylindole core.
For derivatives bearing a hydroxyl group at a strategic position, such as a hypothetical 3-hydroxy-2,3-diphenyl-3H-indole, a keto-enol tautomerism with the corresponding 2,3-diphenylindol-3(2H)-one can exist.
Synthesis of Substituted 2,3-Diphenylindoles
Several classical and modern synthetic methods can be employed to prepare the 2,3-diphenylindole scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | General Conditions | Typical Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Desoxybenzoin (1,2-diphenylethanone) | Brønsted or Lewis acids (e.g., ZnCl₂, PPA) | Heating | 60-85 |
| Larock Indole Annulation | o-Iodoaniline, Diphenylacetylene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Heating in a polar aprotic solvent (e.g., DMF) | 70-95 |
| Bischler-Möhlau Synthesis | α-Bromo-deoxybenzoin, Aniline | Aniline (as reactant and base), Heat | High temperatures, often with microwave irradiation | 50-80 |
Detailed Experimental Protocols
3.1.1. Fischer Indole Synthesis of this compound
-
Materials: Phenylhydrazine (1.0 mmol), Desoxybenzoin (1.0 mmol), Zinc chloride (ZnCl₂, 2.0 mmol), Ethanol (10 mL).
-
Procedure:
-
A mixture of phenylhydrazine (1.0 mmol) and desoxybenzoin (1.0 mmol) in ethanol (10 mL) is stirred at room temperature for 30 minutes to form the corresponding phenylhydrazone.
-
Anhydrous zinc chloride (2.0 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.
-
3.1.2. Microwave-Assisted Bischler-Möhlau Synthesis of this compound
-
Materials: 2-Bromo-1,2-diphenylethan-1-one (α-bromo-deoxybenzoin) (1.0 mmol), Aniline (5.0 mmol).
-
Procedure:
-
In a 10 mL microwave vial, combine 2-bromo-1,2-diphenylethan-1-one (1.0 mmol) and aniline (5.0 mmol). Aniline serves as both the reactant and the base.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 10-20 minutes.
-
After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with 1M HCl (2 x 10 mL) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Experimental and Computational Analysis of Tautomerism
A combination of spectroscopic and computational methods is essential for the comprehensive study of tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[1] The tautomeric equilibrium is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Prepare solutions of the substituted 2,3-diphenylindole in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, Acetone-d₆) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for each solution. The chemical shift of the N-H proton in the 1H-indole tautomer is typically observed in the range of δ 8-12 ppm and is often broad. The appearance of a new set of signals, particularly in the aromatic region, may indicate the presence of the 3H-indole tautomer.
-
The ratio of the tautomers can be determined by integrating the signals corresponding to each form.
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra. The chemical shifts of the carbons involved in the tautomerism (C2 and C3) will be significantly different between the 1H-indole and 3H-indole forms. In the 3H-indole, C3 will be sp³-hybridized and appear at a much higher field compared to its sp²-hybridized counterpart in the 1H-indole.
-
-
Variable Temperature (VT) NMR:
-
Perform ¹H NMR experiments at different temperatures (e.g., from 25 °C to 100 °C, and down to lower temperatures if the solvent allows). Changes in the relative integrals of the signals for the two tautomers can be used to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the tautomeric equilibrium.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as the different electronic structures of the tautomers will result in distinct absorption spectra.[2] The aromatic 1H-indole tautomer is expected to have a different λmax compared to the non-aromatic 3H-indole tautomer.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Analyze the changes in the absorption maxima and the overall spectral shape as a function of solvent polarity. The presence of an isosbestic point can be indicative of a two-component equilibrium.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[3] By determining the precise atomic positions, it can definitively identify which tautomer is present in the crystal lattice.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the substituted 2,3-diphenylindole suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the molecular geometry and identify the tautomeric form present.
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for understanding the factors that influence the tautomeric equilibrium.[4][5]
Computational Protocol:
-
Structure Optimization: Perform geometry optimizations for all possible tautomers in the gas phase and in various solvents using a continuum solvent model (e.g., PCM). A suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, is a good starting point.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Energy Calculations: The relative energies of the tautomers can be used to predict the equilibrium constant (K_T) using the equation: ΔG° = -RTln(K_T).
-
Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to calculate theoretical UV-Vis spectra, and NMR chemical shifts can be predicted to aid in the interpretation of experimental data.
Caption: Experimental workflow for the study of tautomerism.
Conclusion
The tautomeric behavior of substituted 2,3-diphenylindoles is a critical aspect of their chemical characterization that has significant implications for their application in drug discovery and materials science. Although specific quantitative data for this class of compounds is not extensively documented, this guide provides a comprehensive framework for their investigation. By employing a combination of modern synthetic methods and a suite of analytical and computational techniques, researchers can elucidate the tautomeric equilibria of these fascinating molecules, paving the way for a deeper understanding of their structure-activity relationships and the rational design of new chemical entities.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
2,3-Diphenyl-1H-indole: A Technical Health and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Dated: December 28, 2025
This technical guide provides a comprehensive overview of the available health and safety information for 2,3-Diphenyl-1H-indole (CAS No: 3469-20-3). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in handling this compound safely.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior and potential hazards.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₅N | [1] |
| Molecular Weight | 269.34 g/mol | [2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 124 °C | |
| Boiling Point | 451.1 °C at 760 mmHg | [2] |
| Density | 1.158 g/cm³ | [2] |
| Flash Point | 198.8 °C | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS classification, as aggregated from multiple sources, is detailed below.[1]
Signal Word: Danger[1]
GHS Hazard Pictograms:
GHS Hazard Pictograms for this compound
GHS Hazard Statements:
| Code | Statement |
| H315 | Causes skin irritation.[1] |
| H318 | Causes serious eye damage.[1] |
| H335 | May cause respiratory irritation.[1] |
| H413 | May cause long lasting harmful effects to aquatic life.[1] |
GHS Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P273 | Avoid release to the environment.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Toxicological Information
Currently, there is a lack of specific quantitative toxicological data for this compound, such as LD50 and LC50 values. The available information is primarily based on its GHS classification.
Acute Toxicity
No specific data for acute oral, dermal, or inhalation toxicity (LD50 or LC50) for this compound has been identified in the reviewed literature.
Skin Corrosion/Irritation
The compound is classified as causing skin irritation (H315).[1]
Serious Eye Damage/Irritation
The compound is classified as causing serious eye damage (H318).[1]
Respiratory or Skin Sensitization
There is no specific information available regarding the potential of this compound to cause respiratory or skin sensitization.
Germ Cell Mutagenicity
No direct studies on the mutagenicity of this compound were found. However, a study on other indole derivatives in the Ames test indicated that some substituted indoles can exhibit mutagenic effects.[4]
Carcinogenicity
There is no specific information available regarding the carcinogenic potential of this compound.
Reproductive Toxicity
No direct studies on the reproductive toxicity of this compound were found. A study on indole-3-acetic acid, another indole derivative, showed teratogenic effects in mice and rats at high doses.[5]
Specific Target Organ Toxicity (Single Exposure)
The compound is classified as potentially causing respiratory irritation (H335).[1]
Specific Target Organ Toxicity (Repeated Exposure)
There is no specific information available regarding the potential for target organ toxicity after repeated exposure to this compound.
Aspiration Hazard
There is no information available to classify this compound as an aspiration hazard.
Experimental Protocols
While specific experimental data for this compound is limited, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are available for assessing the various toxicological endpoints. These guidelines provide the framework for any future testing of this compound.
Acute Toxicity Testing
-
OECD 401: Acute Oral Toxicity (now superseded) : This guideline provides a method for determining the median lethal dose (LD50) following oral administration.[6][7][8]
-
OECD 402: Acute Dermal Toxicity : This guideline details the procedure for assessing the toxicity of a substance applied to the skin.[9][10][11][12]
-
OECD 403: Acute Inhalation Toxicity : This guideline outlines the methodology for evaluating the toxicity of a substance when inhaled.[4][5][13][14][15]
Irritation and Sensitization Testing
-
OECD 404: Acute Dermal Irritation/Corrosion : This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[16][17][18][19][20]
-
OECD 405: Acute Eye Irritation/Corrosion : This guideline provides the methodology for evaluating the potential of a substance to cause eye irritation or corrosion.[21][22][23][24][25]
Mutagenicity Testing
-
OECD 471: Bacterial Reverse Mutation Test (Ames Test) : This is a widely used in vitro test to detect gene mutations.[26][27][28]
-
OECD 487: In Vitro Mammalian Cell Micronucleus Test : This test is used to detect both clastogenic and aneugenic damage in mammalian cells.[29][30][31][32][33]
Carcinogenicity Testing
-
OECD 451: Carcinogenicity Studies : This guideline provides a long-term study design to assess the carcinogenic potential of a substance.
Reproductive and Developmental Toxicity Testing
-
OECD 414: Prenatal Developmental Toxicity Study : This guideline is designed to assess the effects of a substance on the developing fetus.[34][35][36][37][38]
-
OECD 421: Reproduction/Developmental Toxicity Screening Test : This is a screening test to provide initial information on potential reproductive and developmental effects.[39][40][41][42][43]
Hazard Communication Workflow for this compound
Conclusion
This compound is a chemical that requires careful handling due to its identified hazards, including skin irritation, serious eye damage, and potential respiratory irritation. While quantitative toxicological data is currently lacking, the GHS classification provides a clear basis for implementing appropriate safety measures. Researchers and professionals working with this compound should adhere to the precautionary statements, utilize personal protective equipment, and ensure proper storage and disposal. Further toxicological studies following established OECD guidelines are necessary to fully characterize the health and safety profile of this compound.
References
- 1. This compound | C20H15N | CID 77020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 3469-20-3 | TCI AMERICA [tcichemicals.com]
- 4. eurolab.net [eurolab.net]
- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. scribd.com [scribd.com]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 20. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. nucro-technics.com [nucro-technics.com]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. toxicoop.com [toxicoop.com]
- 29. criver.com [criver.com]
- 30. nucro-technics.com [nucro-technics.com]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
- 33. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 34. oecd.org [oecd.org]
- 35. catalog.labcorp.com [catalog.labcorp.com]
- 36. ecetoc.org [ecetoc.org]
- 37. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 38. oecd.org [oecd.org]
- 39. oecd.org [oecd.org]
- 40. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 41. catalog.labcorp.com [catalog.labcorp.com]
- 42. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. oecd.org [oecd.org]
Commercial Suppliers and Technical Guide for High-Purity 2,3-Diphenyl-1H-indole
For researchers, scientists, and drug development professionals, securing a reliable source of high-purity 2,3-Diphenyl-1H-indole is crucial for the synthesis of novel therapeutics and the investigation of biological pathways. This versatile heterocyclic compound, a derivative of the indole scaffold, serves as a valuable building block in medicinal chemistry due to the diverse biological activities exhibited by its analogues, including potential applications in oncology and as modulators of various cellular signaling cascades.[1][2] This technical guide provides a comprehensive overview of commercial suppliers, synthesis and purification protocols, analytical methodologies, and potential biological signaling pathways associated with this compound.
Commercial Availability
Several chemical suppliers offer this compound at various purity levels suitable for research and development purposes. The table below summarizes the specifications from prominent vendors. Researchers are advised to request lot-specific certificates of analysis (CoA) to obtain precise purity data and analytical characterization.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Sigma-Aldrich | D404319 / ALNH9A9E92CC | 98% | 3469-20-3 | C₂₀H₁₅N | 269.35 | 124 | Not specified |
| TCI Chemicals | D5741 | >98.0% (HPLC) | 3469-20-3 | C₂₀H₁₅N | 269.35 | 122 - 126 | White to Light yellow powder to crystal |
| Chem-Impex | 02269 | ≥ 98% (HPLC) | 3469-20-3 | C₂₀H₁₅N | 269.35 | 122 - 126 | White to orange to green crystalline powder |
| Lab Pro Inc. | D5741-1G | Min. 98.0% (HPLC,N) | 3469-20-3 | C₂₀H₁₅N | 269.35 | 124 | White Solid |
Synthesis and Purification
The synthesis of 2,3-disubstituted indoles is most commonly achieved through the Fischer indole synthesis.[3][4] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and a suitable ketone. For the synthesis of this compound, the precursors are phenylhydrazine and deoxybenzoin (1,2-diphenylethan-1-one).
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a representative procedure based on the principles of the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Deoxybenzoin
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Formation of Phenylhydrazone: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve deoxybenzoin (1 equivalent) in glacial acetic acid. Add phenylhydrazine (1.1 equivalents) to the solution. Heat the mixture at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the formation of the phenylhydrazone, cautiously add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or polyphosphoric acid, to the reaction mixture. Continue to heat the mixture at reflux for an additional 4-8 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which should induce the precipitation of the crude product. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Recrystallization
High-purity this compound can be obtained from the crude product by recrystallization.[5][6]
Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. To the hot solution, add water dropwise until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Toluene: Dissolve the crude product in a minimal amount of hot toluene. Allow the solution to cool slowly to induce crystallization.
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol or toluene) and heat the mixture with stirring.
-
Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point.
-
If using a mixed solvent system like ethanol/water, add the anti-solvent (water) to the hot solution until cloudiness appears.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to a constant weight.
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of this compound.[7][8]
-
Column: C18 stationary phase (e.g., Newcrom R1).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).
-
Detection: UV detection at a suitable wavelength (e.g., 239 nm).[1]
-
Internal Standard: An appropriate internal standard can be used for quantitative analysis.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the phenyl and indole rings, as well as a signal for the N-H proton of the indole.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration of the indole ring (typically in the range of 3300-3500 cm⁻¹) and C-H and C=C stretching vibrations of the aromatic rings.[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[11]
Potential Biological Signaling Pathways
While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, the broader class of indole derivatives has been implicated in various biological processes. The 2,3-diaryl-substituted indole scaffold is of particular interest in drug discovery.
Inhibition of Protein-Protein Interactions (PPIs)
The indole scaffold can serve as a mimic of key amino acid residues, such as tryptophan, enabling it to disrupt protein-protein interactions.[12][13][14] For instance, some indole derivatives have been designed to inhibit the interaction between p53 and its negative regulators MDM2/MDMX, which is a key therapeutic target in oncology.[12] The 2,3-diphenyl substitution pattern provides a rigid, hydrophobic structure that can effectively occupy the binding pockets of target proteins.
Modulation of Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small molecule binding.[15][16][17] The hydrophobic nature of this compound makes it a potential candidate for binding to the ligand-binding domains of nuclear receptors, thereby modulating their activity. Depending on the specific receptor and the binding mode, the compound could act as an agonist or an antagonist, influencing a wide range of physiological processes.
This technical guide provides a foundational understanding for researchers working with high-purity this compound. For specific applications, it is imperative to consult the primary literature and conduct thorough in-house validation of all experimental procedures.
References
- 1. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous Ligands for Nuclear Receptors: Digging Deeper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. rroij.com [rroij.com]
- 10. rsc.org [rsc.org]
- 11. 2,3-Diphenylindole [webbook.nist.gov]
- 12. 2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,3-Diphenyl-1H-indole: Synthesis, Properties, and Therapeutic Potential
The 2,3-diphenyl-1H-indole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and material science. Its unique structure, featuring a fused benzene and pyrrole ring system with phenyl substituents at the 2- and 3-positions, serves as a versatile building block for designing novel therapeutic agents and functional organic materials.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and photophysical properties of this compound derivatives for researchers, scientists, and drug development professionals.
Core Synthesis Strategies
The construction of the this compound core and its derivatives is primarily achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
1. Fischer Indole Synthesis: This classical and widely used method involves the acid-catalyzed cyclization of an appropriate arylhydrazone.[3][4][5] For this compound, the synthesis starts with the condensation of phenylhydrazine with deoxybenzoin (1,2-diphenylethanone) to form the corresponding phenylhydrazone, which is then cyclized under acidic conditions.[3][4]
Experimental Protocol: Fischer Indole Synthesis
-
Step 1: Phenylhydrazone Formation: An equimolar mixture of phenylhydrazine and deoxybenzoin is heated in a solvent like acetic acid or ethanol.[3]
-
Step 2: Cyclization: The formed phenylhydrazone is heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like HCl or H₂SO₄, to induce cyclization and subsequent elimination of ammonia, yielding the final indole product.[3][4][5]
A modern variation of this method includes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ.[4][5]
2. Palladium-Catalyzed Annulation: A powerful one-pot method for synthesizing 2,3-disubstituted indoles involves the palladium-catalyzed annulation of o-haloanilines with internal alkynes.[6] For this compound, this would involve the reaction of an o-haloaniline with diphenylacetylene.
3. Vilsmeier-Haack Formylation for Further Functionalization: Existing this compound scaffolds can be further functionalized. For example, the Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) can introduce a formyl group at a reactive position, typically C6, which can then be used for subsequent condensation reactions to build more complex heterocyclic systems.[7][8][9][10]
Below is a generalized workflow for the Fischer Indole Synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. scispace.com [scispace.com]
- 9. rroij.com [rroij.com]
- 10. rroij.com [rroij.com]
Methodological & Application
Application Notes: Fischer Indole Synthesis for 2,3-Disubstituted Indoles
Introduction
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile chemical reaction for synthesizing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2][3] This method is of paramount importance in medicinal chemistry and drug development, as the indole scaffold is a core structural motif in numerous pharmaceuticals, natural products, and agrochemicals.[3] For researchers and drug development professionals, the Fischer indole synthesis provides a reliable pathway to construct complex, specifically 2,3-disubstituted, indoles which are prevalent in bioactive molecules such as the anti-cancer agent Arbidol and the anti-inflammatory drug Indomethacin.[4]
The synthesis is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][2][5] The reaction proceeds through the in-situ formation of an arylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the indole ring.[3] The versatility of the reaction allows for a wide range of substituents on both the arylhydrazine and the carbonyl compound, making it a powerful tool for generating diverse libraries of indole derivatives for structure-activity relationship (SAR) studies.
Reaction Mechanism
The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations initiated by an acid catalyst. The key steps are as follows:
-
Hydrazone Formation : The reaction begins with the condensation of an arylhydrazine and a ketone to form an arylhydrazone intermediate.[1][6]
-
Tautomerization : The arylhydrazone tautomerizes to its enamine form.[1][6]
-
[1][1]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes an irreversible[1][1]-sigmatropic rearrangement, which is the key bond-forming step that breaks the N-N bond and forms a C-C bond.[1][2][5]
-
Cyclization and Aromatization : The resulting di-imine intermediate undergoes cyclization to form an aminal. Subsequent elimination of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring.[1][5]
General Experimental Workflow
The synthesis of 2,3-disubstituted indoles via the Fischer method typically follows a standardized workflow, which can be adapted based on the specific substrates and catalysts used. The process begins with the formation of the hydrazone, which can be done in a one-pot fashion with the subsequent cyclization, followed by product isolation and purification.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethyl-1H-indole
This protocol describes the synthesis of 2,3-dimethyl-1H-indole from phenylhydrazine and 2-butanone using boron trifluoride etherate as a catalyst.[7]
Materials:
-
Phenylhydrazine
-
2-Butanone
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (reflux setup)
Procedure:
-
To a stirred solution of phenylhydrazine (1.0 eq) in ethanol, add 2-butanone (1.1 eq).
-
Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2,3-dimethyl-1H-indole.
Protocol 2: Microwave-Assisted Synthesis of 2,3-Dimethylindole
This protocol details a rapid, one-pot synthesis of 2,3-dimethylindole using microwave irradiation.[8]
Materials:
-
Phenylhydrazine hydrochloride
-
Butanone (2-Butanone)
-
Tetrahydrofuran (THF)
-
Microwave reactor tubes
-
Microwave synthesizer
Procedure:
-
In a thick-walled microwave tube equipped with a stir bar, suspend phenylhydrazine hydrochloride (1.0 eq) in THF (e.g., 300 μL for a ~0.7 mmol scale).
-
Add butanone (1.05 eq) to the stirred suspension.
-
Cap the tube and place it in the microwave synthesizer.
-
Heat the reaction mixture to 150 °C using microwave irradiation (max power 300 W). The target temperature is typically reached within a few minutes.
-
Hold the reaction at 150 °C for 10-15 minutes.
-
After the specified time, cool the reaction vessel to room temperature.
-
The resulting mixture can then be subjected to standard aqueous workup and purification as described in Protocol 1.
Data Presentation: Synthesis of 2,3-Disubstituted Indoles
The following table summarizes representative quantitative data for the synthesis of 2,3-disubstituted indoles via the Fischer indole synthesis.
| Product Name | Starting Materials | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 2,3-Dimethyl-1H-indole | Phenylhydrazine, 2-Butanone | Boron trifluoride etherate / Ethanol | Reflux | ~90% | [7] |
| 2,3-Dimethylindole | Phenylhydrazine hydrochloride, Butanone | THF | Microwave, 150 °C, 15 min | High | [8] |
Safety Precautions
-
Arylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Acid catalysts, both Brønsted and Lewis acids, are corrosive and should be handled with care.
-
Microwave synthesis should be performed in specialized equipment designed for chemical reactions under pressure and high temperatures.
-
Always perform a thorough hazard analysis and risk assessment before starting any chemical synthesis.[9]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. testbook.com [testbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Diphenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The 2,3-disubstituted indole core, in particular, is a key feature of many biologically active compounds. This document provides detailed application notes and protocols for the synthesis of 2,3-diphenyl-1H-indole via palladium-catalyzed methods, with a primary focus on the Larock indole synthesis. This reaction offers a convergent and efficient route to this important heterocyclic compound from readily available starting materials.
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne.[1][2] This methodology is highly valued for its versatility and tolerance of a wide range of functional groups.[1][3]
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the palladium-catalyzed reaction of 2-iodoaniline and diphenylacetylene. The catalytic cycle, a hallmark of palladium-catalyzed cross-coupling reactions, is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of 2-iodoaniline to form an arylpalladium(II) complex.
-
Alkyne Coordination and Insertion: Diphenylacetylene coordinates to the arylpalladium(II) complex, followed by migratory insertion of the alkyne into the aryl-palladium bond.
-
Intramolecular Aminopalladation: The nitrogen atom of the aniline moiety attacks the newly formed vinylpalladium species in an intramolecular fashion, leading to the formation of a six-membered palladacycle.
-
Reductive Elimination: The cycle is completed by reductive elimination from the palladacycle, which forms the desired this compound product and regenerates the active Pd(0) catalyst.
Key Experimental Methods
The Larock indole synthesis is the most prominently reported and versatile method for the synthesis of this compound. The general approach involves the reaction of 2-iodoaniline with diphenylacetylene in the presence of a palladium catalyst, a base, and often a ligand and an additive.
Larock Indole Synthesis of this compound
A representative experimental protocol for the Larock synthesis of this compound is detailed below. This protocol is based on established procedures and provides a solid foundation for researchers.[4]
Reaction Scheme:
Experimental Protocol:
Materials:
-
2-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline (1.0 mmol, 1.0 equiv), diphenylacetylene (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and lithium chloride (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.10 mmol, 10 mol%) and add them to the reaction flask under a positive pressure of the inert gas.
-
Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the palladium-catalyzed synthesis of this compound via the Larock indole synthesis.
| Parameter | Value/Condition | Reference |
| Starting Material A | 2-Iodoaniline | [4] |
| Starting Material B | Diphenylacetylene | [4] |
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [4] |
| Catalyst Loading | 5 mol% | [4] |
| Ligand | Triphenylphosphine (PPh₃) | [4] |
| Ligand Loading | 10 mol% | [4] |
| Base | Potassium Carbonate (K₂CO₃) | [4] |
| Base Stoichiometry | 2.0 equivalents | [4] |
| Additive | Lithium Chloride (LiCl) | [4] |
| Additive Stoichiometry | 1.0 equivalent | [4] |
| Solvent | N,N-Dimethylformamide (DMF) | [4] |
| Temperature | 100 °C | [4] |
| Reaction Time | 12-24 hours | [4] |
| Reported Yield | Good to Excellent | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Catalytic Cycle of Larock Indole Synthesis
This diagram illustrates the proposed catalytic cycle for the Larock indole synthesis.
Caption: Proposed catalytic cycle for the Larock indole synthesis.
References
One-Pot Synthesis of 2,3-Diphenyl-1H-indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of 2,3-diphenyl-1H-indole derivatives, a crucial scaffold in medicinal chemistry and materials science. The primary synthetic route discussed is the Fischer indole synthesis, a robust and widely utilized method for constructing the indole core.
Introduction
The this compound framework is a privileged structure found in numerous biologically active compounds and functional materials. Its derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, and anticancer activities. The one-pot synthesis of these compounds offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation, making it a highly attractive approach for both academic research and industrial drug development.
The most common and direct one-pot method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of phenylhydrazine and deoxybenzoin (1,2-diphenylethan-1-one).[1][2]
General Reaction Scheme
The overall one-pot synthesis of this compound via the Fischer indole synthesis can be represented as follows:
Caption: General workflow for the one-pot synthesis of this compound.
Signaling Pathway of the Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis proceeds through several key steps, initiated by the formation of a phenylhydrazone intermediate. This is followed by tautomerization and a[3][3]-sigmatropic rearrangement, which is the crucial bond-forming step. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[1]
Caption: Simplified mechanism of the Fischer indole synthesis.
Experimental Protocols
The following protocols are representative examples of the one-pot synthesis of this compound derivatives using different acid catalysts.
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis
Polyphosphoric acid is a highly effective catalyst and solvent for the Fischer indole synthesis, often providing good yields.[4]
Materials:
-
Phenylhydrazine
-
Deoxybenzoin
-
Polyphosphoric acid (PPA)
-
Methanol
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Reflux condenser
Procedure:
-
In a round-bottom flask, cautiously add deoxybenzoin (1.0 eq) to polyphosphoric acid (10-20 times the weight of deoxybenzoin).
-
Begin stirring the mixture and add phenylhydrazine (1.1 eq) portion-wise, controlling any initial exotherm.
-
Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Zinc Chloride (ZnCl₂) Catalyzed Synthesis
Zinc chloride is a common Lewis acid catalyst used in the Fischer indole synthesis.[5]
Materials:
-
Phenylhydrazine
-
Deoxybenzoin
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid or Ethanol
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Reflux condenser
Procedure:
-
To a solution of deoxybenzoin (1.0 eq) in glacial acetic acid or ethanol in a round-bottom flask, add phenylhydrazine (1.1 eq).
-
Add anhydrous zinc chloride (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) for 3-6 hours. Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
If the product precipitates, filter the solid, wash with water, and then a dilute sodium bicarbonate solution.
-
If the product does not precipitate, neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Synthesis with p-Toluenesulfonic Acid (p-TSA)
Microwave irradiation can significantly reduce reaction times in the Fischer indole synthesis.[3][6]
Materials:
-
Phenylhydrazine
-
Deoxybenzoin
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Ethanol or solvent-free conditions
-
Microwave reactor vial
-
Magnetic stir bar
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reactor vial, place deoxybenzoin (1.0 eq), phenylhydrazine (1.1 eq), and p-toluenesulfonic acid monohydrate (0.2-0.5 eq).
-
Add a magnetic stir bar and cap the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TSA | Phenylhydrazine, Cyclohexanone | None (Solvent-free) | 120 (Microwave) | 3 min | 91 | [3] |
| ZnCl₂ | Phenylhydrazine, Cyclohexanone | None (Solvent-free) | 120 (Microwave) | 3 min | 76 | [3] |
| Acetic Acid | p-Tolylhydrazine HCl, Isopropyl methyl ketone | Glacial Acetic Acid | Reflux | 2.25 h | High Yield | [5] |
| BF₃·OEt₂ | Phenylhydrazine, 2-Butanone | Ethanol | Not specified | Not specified | 90 | (General ref.) |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Strong acids like polyphosphoric acid and p-toluenesulfonic acid are corrosive. Avoid contact with skin and eyes.
-
Microwave synthesis should be performed in specialized equipment designed for chemical reactions to avoid pressure buildup.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The one-pot Fischer indole synthesis is a versatile and efficient method for the preparation of this compound derivatives. The choice of catalyst and reaction conditions (conventional heating vs. microwave irradiation) can be tailored to optimize yields and reaction times. The protocols provided herein offer a solid foundation for researchers and drug development professionals to synthesize these valuable compounds for further investigation and application.
References
- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. ccsenet.org [ccsenet.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,3-Diphenyl-1H-indole by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the purification of 2,3-diphenyl-1H-indole using recrystallization, a fundamental technique for achieving high-purity solid compounds. Detailed experimental protocols for recrystallization from an ethanol/water system and toluene are presented, catering to the removal of polar and non-polar impurities, respectively. This guide includes key physical and chemical properties, quantitative data on solvent selection, and a visual workflow to ensure procedural clarity and reproducibility.
Introduction
This compound is a heterocyclic aromatic compound with a core indole scaffold, a structure of significant interest in medicinal chemistry and materials science. The purity of this compound is critical for its application in drug discovery, synthesis of bioactive molecules, and development of organic electronic materials. Recrystallization is a robust and economical method for purifying solid organic compounds. The underlying principle of this technique is the difference in solubility of the target compound and its impurities in a selected solvent at varying temperatures. An optimal solvent will dissolve the compound sparingly at ambient or low temperatures but will exhibit high solubility at an elevated temperature. This differential solubility allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the solution.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for its handling, characterization, and the design of purification protocols.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₅N |
| Molecular Weight | 269.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 124-126 °C[1] |
| Boiling Point | 451.1 °C at 760 mmHg |
| CAS Number | 3469-20-3 |
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it should have high solubility at high temperatures and low solubility at low temperatures. Based on the polar aromatic nature of the indole nucleus and the non-polar character of the phenyl substituents, both polar and non-polar solvent systems can be effective, depending on the nature of the impurities. Ethanol, often in combination with water, and toluene are commonly employed for the recrystallization of indole derivatives.
Table 2: Qualitative and Estimated Quantitative Solubility of this compound in Selected Solvents
| Solvent System | Qualitative Solubility (Cold) | Qualitative Solubility (Hot) | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Ethanol | Sparingly soluble | Soluble | ~1-2 | >20 |
| Ethanol/Water (9:1) | Slightly soluble | Soluble | ~0.5-1 | >15 |
| Toluene | Slightly soluble | Soluble | ~2-3 | >25 |
| Hexane | Insoluble | Sparingly soluble | <0.1 | ~1-2 |
| Water | Insoluble | Insoluble | <0.01 | <0.01 |
Note: The quantitative solubility data are estimations based on general principles of recrystallization for similar aromatic compounds and should be confirmed experimentally for precise process optimization.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the recrystallization of this compound. It is recommended to perform a small-scale trial to determine the optimal solvent system and conditions for a specific batch of crude material.
Protocol 1: Recrystallization from Ethanol/Water
This method is particularly effective for removing less polar impurities that are more soluble in the ethanol-rich solvent mixture.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 20-30 mL) to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add ethanol in small portions until the solid completely dissolves at or near the boiling point. Avoid adding a large excess of solvent to ensure a high recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper. Quickly filter the hot solution into the preheated flask to remove the insoluble matter.
-
Induction of Crystallization: To the clear, hot filtrate, add deionized water dropwise while stirring until a faint, persistent turbidity is observed. If excessive precipitation occurs, add a small amount of hot ethanol to redissolve the solid and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v) to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point within the range of 124-126 °C indicates high purity. Calculate the percentage recovery. A typical recovery yield for this procedure is in the range of 75-90%.
Protocol 2: Recrystallization from Toluene
This method is suitable for removing more polar impurities that are less soluble in hot toluene.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of toluene (e.g., 25-35 mL).
-
Heating: Heat the mixture on a hot plate with stirring. Add toluene in small portions until the solid is completely dissolved at the boiling point.
-
Hot Filtration (Optional): If necessary, perform a hot filtration as described in Protocol 1 to remove any insoluble impurities.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Complete Crystallization: Submerge the flask in an ice bath for at least 30 minutes to ensure complete precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small volume of ice-cold toluene.
-
Drying: Dry the purified product in a vacuum oven.
-
Analysis: Assess the purity by melting point determination and calculate the recovery yield.
Experimental Workflow Visualization
The general workflow for the purification of this compound by recrystallization is depicted in the following diagram.
Caption: Recrystallization workflow for this compound.
Purity Assessment and Yield Calculation
The effectiveness of the recrystallization process is evaluated by assessing the purity of the final product and calculating the overall recovery yield.
Table 3: Purity and Yield Assessment Parameters
| Parameter | Method | Acceptance Criteria / Formula |
| Purity | Melting Point Determination | A sharp melting point range of 1-2 °C within the literature value (124-126 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
| Yield | Gravimetric Analysis | Percent Recovery (%) = (mass of pure compound / mass of crude compound) x 100 A typical yield for a single recrystallization is 75-90%, depending on the initial purity and adherence to the protocol. |
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when using toluene.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhaling solvent vapors and direct contact with the chemicals.
-
Use a heating mantle or a steam bath for heating flammable organic solvents like ethanol and toluene. Avoid open flames.
References
Application Notes and Protocols for the Synthesis of 2,3-Diphenylquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring.[1] This structural motif is a cornerstone in medicinal chemistry due to the wide array of therapeutic properties exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3] Among these, 2,3-diphenylquinoxaline (DPQ) is a versatile and widely studied compound, serving as a foundational building block in the development of new therapeutic agents and advanced materials.[1][4] Its synthesis via the condensation of o-phenylenediamine and benzil is a classic and efficient method.[1]
These application notes provide detailed protocols for the synthesis of 2,3-diphenylquinoxaline, comparing conventional methods with greener, more efficient alternatives. The information is intended to guide researchers in the synthesis and application of this important scaffold in drug discovery and development.
Reaction Scheme and Mechanism
The synthesis of 2,3-diphenylquinoxaline is achieved through the condensation reaction of o-phenylenediamine with the α-dicarbonyl compound, benzil. The reaction involves a nucleophilic attack by the amino groups of o-phenylenediamine on the carbonyl carbons of benzil, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.[5][6]
Overall Reaction: o-Phenylenediamine + Benzil → 2,3-Diphenylquinoxaline + 2 H₂O
Caption: Reaction mechanism for the synthesis of 2,3-diphenylquinoxaline.
Experimental Protocols
Several methods exist for the synthesis of 2,3-diphenylquinoxaline. Below are detailed protocols for a conventional reflux method and alternative green chemistry approaches.
Protocol 1: Conventional Synthesis via Reflux
This classical approach involves reacting o-phenylenediamine and benzil in a suitable solvent under reflux conditions.[2][7]
Materials and Equipment:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified Spirit (or Ethanol) (16 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Water bath or heating mantle
-
Filtration apparatus (Büchner funnel)
-
Beakers and measuring cylinders
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution in the flask.[7]
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 30-60 minutes.[2][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture. Add water dropwise until a slight turbidity persists.[7]
-
Cool the solution in an ice bath to facilitate crystallization.
-
Filter the crude product using a Büchner funnel and wash with a small amount of cold aqueous ethanol.
-
Recrystallize the crude product from rectified spirit or aqueous ethanol to obtain pure, crystalline 2,3-diphenylquinoxaline.[8]
Protocol 2: Green Synthesis via Ultrasound Irradiation
This method utilizes ultrasonic waves to accelerate the reaction, often leading to higher yields in a significantly shorter time.[2][9]
Materials and Equipment:
-
o-Phenylenediamine (0.01 M)
-
Benzil (0.01 M)
-
Ethanol
-
Ultrasonic bath
-
Beaker or flask
-
Filtration apparatus
Procedure:
-
In a beaker, mix o-phenylenediamine (0.01 M) and benzil (0.01 M) in a minimal amount of ethanol.
-
Place the beaker in an ultrasonic bath and irradiate the mixture at room temperature.
-
The reaction is typically complete within 8-20 minutes.[2][9] Monitor progress via TLC.
-
Upon completion, the solid product precipitates out of the solution.
-
Filter the product, wash with cold ethanol, and dry. Recrystallization may be performed if necessary to improve purity.
Protocol 3: Green Synthesis via Microwave Irradiation
Microwave-assisted synthesis is another rapid and efficient method for this condensation reaction.[2]
Materials and Equipment:
-
o-Phenylenediamine (0.01 M)
-
Benzil (0.01 M)
-
Ethanol (16 mL)
-
Microwave synthesizer
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
Place o-phenylenediamine (0.01 M), benzil (0.01 M), and 16 mL of ethanol into a microwave reaction vessel.[2]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for a short duration (e.g., 55 seconds), as determined by initial optimization experiments.[2]
-
After irradiation, cool the vessel to room temperature.
-
The product will crystallize upon cooling. Filter the solid, wash with cold ethanol, and dry.
Data Presentation
Comparison of Synthesis Methods
The choice of synthetic method can significantly impact reaction time and yield. The table below summarizes the quantitative data from various reported protocols.
| Method | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Conventional Reflux | Rectified Spirit | 1 - 1.5 hours | Water Bath | ~75% | [2] |
| Ultrasound Irradiation | Ethanol | 8 - 20 minutes | Room Temp. | 94 - 97% | [2][9] |
| Microwave Irradiation | Ethanol | ~55 seconds | N/A | ~60% | [2] |
Product Characterization Data
The synthesized 2,3-diphenylquinoxaline can be characterized by its physical and spectroscopic properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₄N₂ | [10][11] |
| Molecular Weight | 282.34 g/mol | [10] |
| Appearance | White to light yellow crystalline powder | [11] |
| Melting Point | 125 - 128 °C | [8][11] |
Visualizations
Caption: Experimental workflow for the synthesis of 2,3-diphenylquinoxaline.
Applications in Drug Development
The quinoxaline scaffold is of great interest to medicinal chemists. 2,3-Diphenylquinoxaline and its derivatives have been investigated for a range of pharmacological activities, making them valuable lead compounds in drug discovery.
-
Anticancer Agents: Certain 2,3-diphenylquinoxaline derivatives have been synthesized and evaluated as potential tubulin inhibitors, which are a promising class of cancer therapeutics.[4]
-
Antimicrobial Activity: Quinoxaline derivatives are known to inhibit the growth of Gram-positive bacteria and are active against various transplantable tumors.[7][12] They have also been explored as antibacterial and antifungal agents.[2]
-
Anti-inflammatory and Antiviral Properties: The broad biological profile of quinoxalines includes potential anti-inflammatory and antiviral applications, which continues to be an active area of research.[2]
The ease of synthesis and the ability to readily functionalize the quinoxaline core make 2,3-diphenylquinoxaline an excellent starting point for creating libraries of compounds for high-throughput screening in drug development pipelines.[13]
References
- 1. 2,3-Diphenylquinoxaline | 1684-14-6 | Benchchem [benchchem.com]
- 2. ijiset.com [ijiset.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 8. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 9. [PDF] A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline | Semantic Scholar [semanticscholar.org]
- 10. 2,3-Diphenylquinoxaline | 1684-14-6 | FD70635 | Biosynth [biosynth.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Applications of 2,3-Diphenyl-1H-indole Derivatives in OLED Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,3-diphenyl-1H-indole and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). The unique electronic and photophysical properties of the indole scaffold, particularly when substituted with phenyl groups at the 2 and 3 positions, make it a promising candidate for various roles within OLED device architecture, including as a host material for phosphorescent emitters and as a core for developing advanced emissive materials.
Introduction to this compound in OLEDs
The this compound core is a versatile building block for OLED materials due to its rigid, planar structure and tunable electronic properties. The indole nitrogen can act as a hole-transporting moiety, while the overall structure can be functionalized to enhance electron transport, leading to bipolar characteristics. This bipolar nature is crucial for achieving balanced charge injection and transport within the emissive layer of an OLED, a key factor in maximizing device efficiency and lifetime.
Derivatives of this compound have been investigated as:
-
Host Materials: Their high triplet energy allows for efficient energy transfer to phosphorescent guest emitters (dopants) without quenching, which is essential for achieving high quantum efficiencies in phosphorescent OLEDs (PHOLEDs).
-
Emitting Materials: By incorporating suitable donor and acceptor groups, the this compound core can be transformed into efficient thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency.
-
Charge-Transporting Materials: The inherent charge-carrying properties of the indole moiety can be harnessed in hole-transporting layers (HTLs) or electron-transporting layers (ETLs) with appropriate molecular design.
Quantitative Performance Data
The following table summarizes the performance of an OLED device employing a bipolar host material based on a this compound derivative. This derivative demonstrates the potential of this class of compounds in achieving high-efficiency phosphorescent emission.
| Device Type | Emitter (Dopant) | Host Material | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| Green PHOLED | Ir(ppy)₃ | Indole-based bipolar host | 27.33 | 12.26 | Not Reported | Not Reported |
| Red PHOLED | Ir(piq)₂acac | Indole-based bipolar host | 17.20 | 9.82 | 12.61 | (0.65, 0.35)[1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the core this compound structure, which can be subsequently modified to create functionalized derivatives for specific OLED applications. The synthesis is based on the well-established Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Deoxybenzoin (1,2-diphenylethanone)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Hexane
-
Glacial Acetic Acid
Procedure:
-
Condensation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and deoxybenzoin (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude phenylhydrazone intermediate.
-
Cyclization (Fischer Indole Synthesis): To the crude phenylhydrazone, add polyphosphoric acid (or zinc chloride as an alternative catalyst) and heat the mixture to 150-180°C for 1-2 hours.
-
Cool the reaction mixture and carefully add ice-water to quench the reaction.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as toluene or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a typical multilayer PHOLED device using thermal evaporation.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., HAT-CN)
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
This compound derivative (Host)
-
Phosphorescent emitter (Guest/Dopant) (e.g., Ir(ppy)₃ for green, Ir(piq)₂acac for red)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning facility (ultrasonic bath, solvents)
-
Glovebox for device encapsulation
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO anode at a rate of 1-2 Å/s:
-
HIL: HAT-CN (5 nm)
-
HTL: TAPC (40 nm)
-
Emissive Layer (EML): Co-evaporate the this compound derivative (host) and the phosphorescent emitter (guest) at a specific doping concentration (e.g., 6-10 wt%). The typical thickness of the EML is 30 nm.
-
ETL: TPBi (40 nm)
-
-
-
Cathode Deposition:
-
Deposit the EIL: LiF (1 nm) at a rate of 0.1 Å/s.
-
Deposit the cathode: Aluminum (100 nm) at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical multilayer OLED device architecture.
Caption: Workflow for the synthesis of this compound.
Caption: Energy transfer mechanism in a host-guest system.
References
2,3-Diphenyl-1H-indole Derivatives: A Promising Frontier in Cancer Therapy
Application Note & Protocol Guide for Researchers
Introduction: The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds investigated, the indole nucleus has emerged as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Specifically, derivatives of 2,3-diphenyl-1H-indole have garnered significant attention for their potent cytotoxic and antimitotic properties. These synthetic compounds have demonstrated promising activity against a range of human cancer cell lines, primarily by targeting the cellular cytoskeleton through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, predominantly in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[2][3] This document provides a comprehensive overview of the anticancer applications of this compound derivatives, including tabulated quantitative data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways involved.
Data Presentation: Anticancer Activity of Indole Derivatives
The antiproliferative activity of this compound derivatives and related compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the cytotoxic activities of various indole derivatives, highlighting the potential of this chemical class.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 2-Phenylindole and 2,3-Diarylindole Derivatives Against Various Human Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | PC-3 (Prostate) | HCT116 (Colon) | Reference |
| 2-Phenylindole Derivative (ATI 3) | 0.052 | - | - | - | - | [2] |
| 2,3-Diarylindole Derivative (Compound 20) | - | 5.17 | - | - | - | [3] |
| Indole-Benzimidazole Conjugate (7g) | - | - | - | 0.68 | - | [4] |
| Indole-based TMP Analogue (6v) | - | - | - | - | - | [4] |
| 3-Methyl-2-phenyl-1H-indole (31a) | - | - | 4.4 | - | - | [2] |
| 3-Methyl-2-phenyl-1H-indole (31b) | - | - | 4.0 | - | - | [2] |
Note: The table includes data from closely related indole derivatives to illustrate the general anticancer potential of the scaffold, as comprehensive data for a single series of this compound derivatives is not available in a single public source.
Table 2: Tubulin Polymerization Inhibitory Activity of Selected Indole Derivatives
| Compound/Derivative | Tubulin Polymerization IC50 (µM) | Reference |
| 2-Phenylindole Derivative (ATI 3) | 3.3 | [2] |
| Indole-Benzimidazole Conjugate (9) | 1.5 | [4] |
| Indole-based TMP Analogue (1k) | 0.58 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium (DMEM/RPMI with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Tubulin Polymerization Assay
This in vitro assay measures the ability of the compounds to inhibit the assembly of microtubules.[5]
Materials:
-
Purified tubulin (>99%)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Test compounds dissolved in DMSO
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixture in a 96-well plate. For each well, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Tubulin Addition: Add the purified tubulin to each well to a final concentration of 1-2 mg/mL.
-
Polymerization Monitoring: Immediately transfer the plate to a microplate spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 value for tubulin polymerization inhibition is calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the compounds on the progression of the cell cycle.
Materials:
-
Cancer cells
-
Complete growth medium
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells
-
Complete growth medium
-
Test compounds
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash them with PBS. Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[6][7]
Materials:
-
Cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many anticancer this compound derivatives is the inhibition of tubulin polymerization. This leads to a cascade of cellular events culminating in apoptosis.
Caption: Mechanism of action for this compound derivatives.
The workflow for evaluating the anticancer potential of these compounds involves a multi-step process, from initial cytotoxicity screening to detailed mechanistic studies.
Caption: Experimental workflow for anticancer evaluation.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to effectively inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, underscores their potential as antimitotic agents. The protocols and data presented herein provide a framework for researchers to further explore and optimize these compounds, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments for cancer. Further structure-activity relationship (SAR) studies are warranted to enhance the potency and selectivity of this intriguing class of molecules.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Novel 2,3-Diphenylindole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of novel 2,3-diphenylindole compounds. This document includes a summary of their activity against various microorganisms, detailed experimental protocols for assessing their efficacy, and graphical representations of experimental workflows.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Among these, 2,3-diphenylindole derivatives have emerged as a promising class of antimicrobial agents with potential applications in combating drug-resistant pathogens.[1][3] The growing threat of microbial resistance necessitates the discovery of new anti-infective agents, and these novel compounds have demonstrated noteworthy activity against both bacterial and fungal strains.[4][5][6] This document outlines the antimicrobial evaluation of these compounds and provides standardized protocols for their analysis.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various 2,3-diphenylindole derivatives has been quantified using standard microbiological assays. The data presented below is a summary from multiple studies, highlighting the Minimum Inhibitory Concentrations (MICs) and zones of inhibition against a panel of clinically relevant microorganisms.
Table 1: Antibacterial Activity of 2,3-Diphenylindole Derivatives
| Compound/Derivative | Bacterial Strain | Method | Result | Reference |
| 2,3-diphenyl-5-bromo-6-formyl-1-H-indole derivatives | Bacillus subtilis | Not Specified | Active (+) | [1] |
| Escherichia coli | Not Specified | Active (+) | [1] | |
| Indole-thiadiazole conjugates | Escherichia coli | Disc Diffusion | Moderate Activity | [4] |
| Staphylococcus aureus | Disc Diffusion | Poor Activity | [4] | |
| 2-Phenylindole analogues (3f, 3o, 3r) | Various strains | MIC | 2–32 µg/mL | [5][6] |
| Indole-triazole derivative (3d) | Staphylococcus aureus | MIC | 6.25 µg/mL | [7][8] |
| MRSA | MIC | More effective than ciprofloxacin | [7][8] | |
| Escherichia coli | MIC | 3.125-50 µg/mL | [7][8] | |
| Bacillus subtilis | MIC | 3.125 µg/mL | [7][8] |
Table 2: Antifungal Activity of 2,3-Diphenylindole and Related Derivatives
| Compound/Derivative | Fungal Strain | Method | Result | Reference |
| Indole-triazole derivative (3d) | Candida albicans | MIC | 3.125-50 µg/mL | [7][8] |
| Candida krusei | MIC | More effective than fluconazole | [7][8] | |
| 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones | Lomentospora prolificans | MIC | Low MIC | [9] |
| Cryptococcus neoformans | MIC | Low MIC | [9] | |
| 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives | Trichophyton sp. | MIC | 0.2-7.0 µg/mL | [10] |
| Microsporum sp. | MIC | 0.2-7.0 µg/mL | [10] | |
| Candida stellatoidea | MIC | 0.2-7.0 µg/mL | [10] | |
| Aspergillus fumigatus | MIC | Moderate to potent | [10] | |
| Candida albicans | MIC | Moderate to potent | [10] |
Experimental Protocols
The following protocols are generalized methodologies based on common practices cited in the literature for the synthesis and antimicrobial evaluation of 2,3-diphenylindole compounds.
Protocol 1: Synthesis of 2,3-Diphenylindole Derivatives
A common synthetic route to 2,3-diphenylindole derivatives is the Fischer indole synthesis.[4] This method involves the cyclization of an aryl hydrazone in the presence of an acid catalyst. Further modifications can be introduced at various positions of the indole ring to generate a library of novel compounds.
Materials:
-
Aryl hydrazone precursor
-
Acid catalyst (e.g., polyphosphoric acid)
-
Appropriate solvents (e.g., ethanol, methanol, glacial acetic acid)
-
Reagents for subsequent modifications (e.g., Vilsmeier-Haack formylation reagents: dimethylformamide and phosphorus oxychloride)[1][2]
Procedure:
-
Preparation of Aryl Hydrazone: Condense phenylhydrazine with an appropriate aromatic ketone.
-
Fischer Indole Synthesis: Cyclize the resulting aryl hydrazone in the presence of an acid catalyst to form the 2,3-diphenylindole core.
-
Purification: Purify the crude product using techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods like IR, Mass Spectrometry, and ¹H NMR.[1][4]
-
Derivatization (Optional): Perform further reactions, such as formylation at position 6, to introduce different functional groups and create a series of derivatives.[1][2]
Protocol 2: In Vitro Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds can be assessed using the agar disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC).
2.1 Agar Disc Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Norfloxacin) as a positive control
-
Solvent (e.g., DMSO) as a negative control
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized suspension of the test bacteria.
-
Inoculate Plates: Evenly spread the bacterial suspension onto the surface of the nutrient agar plates.
-
Apply Discs: Impregnate sterile filter paper discs with known concentrations of the test compounds (e.g., 50, 75, 100, 150 µg/mL).[4] Place the discs on the inoculated agar surface.
-
Controls: Place discs impregnated with the standard antibiotic and the solvent on the same plate.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.
2.2 Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used.
Materials:
-
Bacterial strains
-
Mueller-Hinton broth
-
96-well microtiter plates
-
Synthesized compounds
-
Standard antibiotic
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanism of Action
While detailed signaling pathways are still under investigation, preliminary studies suggest that indole derivatives may exert their antimicrobial effects through various mechanisms. Some indole-containing compounds have been shown to disrupt the bacterial membrane, leading to cell lysis.[11] Others may interfere with critical cellular processes such as DNA synthesis or enzyme activity. For instance, some synthetic indole derivatives have been found to inhibit respiratory metabolism in multidrug-resistant Gram-positive bacteria.[12] Additionally, certain indole derivatives can act as efflux pump inhibitors, thereby restoring the efficacy of existing antibiotics.
Conclusion
Novel 2,3-diphenylindole compounds represent a valuable scaffold for the development of new antimicrobial agents. The data and protocols presented herein provide a foundation for researchers to further explore the potential of these compounds. Future studies should focus on elucidating their precise mechanisms of action, optimizing their structure-activity relationships, and evaluating their in vivo efficacy and safety profiles. The versatility of the indole core allows for extensive chemical modification, offering a promising avenue for the discovery of potent and selective antimicrobial drugs.
References
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. turkjps.org [turkjps.org]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Diphenyl-1H-indole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of fluorescence sensing and bioimaging due to their inherent photophysical properties. Among these, the 2,3-diphenyl-1H-indole scaffold serves as a valuable core for the development of fluorescent probes. Its aromatic nature and the presence of the indole nitrogen atom provide opportunities for functionalization to tune its photophysical characteristics and to introduce specific recognition moieties for various analytes. This document provides an overview of the potential applications of this compound and its derivatives as fluorescent probes, along with detailed protocols for their synthesis and application in fluorescence microscopy.
Physicochemical and Photophysical Properties
The fundamental photophysical properties of fluorescent probes are crucial for their effective application. While extensive data for the unsubstituted this compound is limited in the public domain, data for closely related derivatives provide insights into its potential characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₅N[1] |
| Molecular Weight | 269.3 g/mol [1] |
| Appearance | Solid |
| CAS Number | 3469-20-3[1] |
Table 2: Photophysical Properties of a Representative Derivative (6-methoxy-2,3-diphenyl-1H-indole)
| Parameter | Value | Solvent |
| Absorption Maximum (λabs) | ~350 nm | Not specified |
| Emission Maximum (λem) | 418 nm[2] | Not specified |
| Stokes Shift | 68 nm | Not specified |
| Quantum Yield (Φ) | Not specified | Not specified |
Note: The data in Table 2 is for 6-methoxy-2,3-diphenyl-1H-indole and should be considered as an estimation for the parent compound.[2] Researchers should experimentally determine these values for the specific probe and conditions used.
Applications of this compound Based Fluorescent Probes
The versatility of the indole scaffold allows for its application in the detection of a wide range of analytes and in cellular imaging.
Sensing of Metal Ions
Indole-based fluorescent probes have been successfully employed for the detection of various metal ions. The lone pair of electrons on the indole nitrogen, along with the possibility of incorporating other chelating groups, facilitates the coordination with metal ions, leading to a change in the fluorescence properties of the molecule. Derivatives of this compound can be designed to selectively bind with specific metal ions such as Zn²⁺ and Al³⁺, which play crucial roles in biological systems.[3][4]
pH Sensing
The nitrogen atom in the indole ring can be protonated or deprotonated depending on the pH of the surrounding medium. This change in the electronic structure of the molecule can significantly affect its fluorescence emission. By modifying the this compound core with appropriate functional groups, fluorescent probes that exhibit a pH-dependent fluorescence response can be developed.[5][6]
Detection of Anions
The electron-rich indole ring can interact with anions through various mechanisms, including hydrogen bonding and displacement assays. Fluorescent probes based on the this compound scaffold can be designed for the detection of anions like cyanide (CN⁻) by incorporating a recognition site that selectively binds to the target anion, resulting in a measurable change in fluorescence.[7]
Cellular Imaging
The lipophilic nature of the this compound backbone allows for good cell membrane permeability, making it a suitable candidate for developing probes for intracellular imaging. These probes can be designed to target specific organelles or to report on the local cellular environment, such as viscosity or the presence of specific biomolecules.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of this compound-based fluorescent probes. These should be adapted and optimized for specific experimental requirements.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the this compound core structure.
Materials:
-
Aniline
-
Benzoin
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, combine benzoin and a slight excess of aniline.
-
Add polyphosphoric acid to the mixture.
-
Heat the reaction mixture at 140-160°C for 2-3 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully add ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis workflow for this compound.
Protocol 2: General Procedure for Metal Ion Sensing
This protocol outlines a general method for evaluating the performance of a this compound-based probe for metal ion detection using fluorescence spectroscopy.
Materials:
-
Stock solution of the this compound probe (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water or an appropriate buffer).
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.
-
Fluorescence Titration:
-
Place 2 mL of the probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until no further significant change in fluorescence is observed.
-
-
Selectivity Study:
-
Prepare solutions of the probe containing different metal ions at a fixed concentration (e.g., 10 equivalents).
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the probe to the target metal ion with its response to other potentially interfering ions.
-
-
Determination of Detection Limit (LOD):
-
Perform a fluorescence titration with low concentrations of the target metal ion.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.
-
Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.
-
Workflow for metal ion sensing experiments.
Protocol 3: Cellular Imaging with a this compound Based Probe
This protocol provides a general guideline for staining live cells with a fluorescent probe derived from this compound and subsequent imaging using fluorescence microscopy.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Stock solution of the fluorescent probe (1 mM in DMSO).
-
Cell culture medium (e.g., DMEM, RPMI-1640).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence microscope equipped with appropriate filter sets.
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading:
-
Prepare a working solution of the probe in pre-warmed cell culture medium. The final concentration should be optimized for each probe and cell line (typically in the range of 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
-
Acquire images using optimal settings for laser power/lamp intensity, exposure time, and gain to minimize phototoxicity and photobleaching.
-
Workflow for live-cell imaging.
Signaling Pathway Visualization (Hypothetical)
Fluorescent probes can be instrumental in elucidating signaling pathways. For instance, a this compound-based probe designed to detect intracellular zinc (Zn²⁺) could be used to study zinc signaling.
Hypothetical zinc signaling pathway visualization.
Conclusion
The this compound scaffold represents a promising platform for the development of novel fluorescent probes for a variety of applications in chemical and biological sciences. Its tunable photophysical properties and synthetic accessibility make it an attractive starting point for creating sensors for specific analytes and for advanced cellular imaging. The protocols provided herein offer a foundation for researchers to explore the potential of this versatile fluorophore in their own investigations. Further research into the synthesis of new derivatives and their comprehensive photophysical and biological characterization will undoubtedly expand the utility of this compound-based fluorescent probes.
References
- 1. This compound | C20H15N | CID 77020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish | MDPI [mdpi.com]
- 4. Diphenyl imidazole-based fluorescent chemosensor for Al3+ and its Al3+ complex toward water detection in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
2,3-Diphenyl-1H-indole: A Versatile Scaffold in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2,3-diphenyl-1H-indole core is a privileged heterocyclic motif that serves as a versatile building block in the design and synthesis of a wide array of functional molecules. Its rigid, planar structure, coupled with the electron-rich nature of the indole ring, provides a unique platform for the development of novel therapeutic agents and advanced functional materials. The strategic placement of two phenyl groups at the 2- and 3-positions offers opportunities for further functionalization, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities or material characteristics.
Medicinal Chemistry Applications: A Scaffold for Anticancer Agents
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of human cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these molecules can induce cell cycle arrest and trigger apoptosis in rapidly proliferating cancer cells.
Quantitative Data: Anticancer Activity of Indole Derivatives
The following table summarizes the in vitro anticancer activity of selected indole derivatives, highlighting the potential of the this compound scaffold.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2,3-Diarylindole | A549 (Non-small cell lung cancer) | 5.17 ± 1.61 | [1] |
| 2 | Fused Indole | Various human cancer cells | 0.022 - 0.056 | [1] |
| 3 | Indole-based Chalcone | A549 (Non-small cell lung cancer) | 4.3 ± 0.2 | [1] |
| 4 | 2-Phenylindole | MCF-7 (Breast cancer) | 13 - 19 | [2] |
| 5 | 2-Phenylindole | MDA-MB-231 (Breast cancer) | 13 - 19 | [2] |
| 6 | Indole-Sulfonamide (Bisindole) | HepG2 (Liver cancer) | 7.37 | [3] |
| 7 | Indole-Sulfonamide (Bisindole) | MOLT-3 (Leukemia) | 2.04 | [3] |
| 8 | 2-Phenylindole linked Imidazolothiazole | MCF-7 (Breast cancer) | 1.31 ± 0.8 | [4] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. Lower values indicate higher potency.
Signaling Pathway: Tubulin Polymerization Inhibition
The anticancer activity of many this compound derivatives stems from their ability to interfere with microtubule dynamics. This is a crucial pathway for cell division, and its disruption leads to mitotic arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Functional Materials Applications: Building Blocks for Fluorescent Probes
The inherent fluorescence of the indole nucleus can be modulated and enhanced through substitution, making this compound a valuable building block for the creation of novel fluorescent materials. These materials have potential applications in various fields, including bio-imaging, sensing, and organic light-emitting diodes (OLEDs). The quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter in the design of such materials.
Quantitative Data: Fluorescence Properties of Indole Derivatives
The following table presents the fluorescence quantum yields of representative indole-based fluorescent compounds.
| Compound Class | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |
| Indole Nucleoside Analogue | Varies | 310 | 451 | 0.64 ± 0.01 | [5] |
| N2-Indolyl-1,2,3-triazole | Dichloromethane | 320 | 420-480 | up to 0.95 | [6] |
| Diphenylamino Terphenyl Emitter | Toluene | - | 405-407 | up to 0.98 | [7] |
Note: The quantum yield is a ratio of photons emitted to photons absorbed. Higher values indicate greater fluorescence efficiency.
Experimental Workflow: Synthesis of Functionalized Indoles
The synthesis of functionalized this compound derivatives often involves a multi-step process, starting with the core indole structure and introducing various functional groups through well-established organic reactions.
Caption: General synthetic routes to functionalized 2,3-diphenyl-1H-indoles.
Experimental Protocols
Detailed methodologies for key transformations involving the this compound scaffold are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.
Protocol 1: Vilsmeier-Haack Formylation of this compound
This reaction introduces a formyl group (-CHO) at the C6-position of the indole ring, a versatile handle for further synthetic modifications.[8]
Materials:
-
5-Bromo-2,3-diphenyl-1H-indole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Cool N,N-dimethylformamide in an ice bath.
-
Add phosphorus oxychloride dropwise with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, add 5-bromo-2,3-diphenyl-1H-indole slowly.
-
Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours.
-
Pour the resulting solution into ice-cooled water.
-
Make the solution alkaline (pH 8-9) with a sodium hydroxide solution.
-
The precipitated solid, 5-bromo-6-formyl-2,3-diphenyl-1H-indole, is collected by filtration, washed with water, and dried.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Indole
This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents.[9]
Materials:
-
Halogenated this compound (e.g., 5-bromo-2,3-diphenyl-1H-indole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dimethoxyethane (DME) and water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the halogenated indole and the palladium catalyst in anhydrous DME under an inert atmosphere.
-
Stir the solution for 1 hour.
-
Sequentially add the arylboronic acid dissolved in anhydrous DME and an aqueous solution of potassium carbonate.
-
Heat the reaction mixture to 80 °C for 2 hours.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Cross-Coupling of a Halogenated Indole
The Heck reaction provides a method for the arylation or vinylation of alkenes.[10]
Materials:
-
Halogenated this compound
-
Alkene
-
Palladium catalyst (e.g., Sodium tetrachloropalladate)
-
Ligand (e.g., Sulfonated SPhos)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Water/acetonitrile mixture)
-
Inert atmosphere (Nitrogen)
Procedure:
-
In a reaction vessel, purge the palladium catalyst and ligand with nitrogen.
-
Add a degassed water/acetonitrile mixture and stir at room temperature for 15 minutes.
-
Add the halo-indole, sodium carbonate, and the alkene.
-
Heat the reaction mixture at 80 °C for the required time.
-
After cooling, dilute the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spiroindenyl-2-Oxindoles via Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of spiroindenyl-2-oxindoles, a class of compounds with significant potential in medicinal chemistry and drug discovery.[1] The described method utilizes a palladium-catalyzed domino Heck/C-H functionalization reaction, offering an efficient route to construct this complex spirocyclic framework.[1][2]
Introduction
Spirooxindoles are a prominent structural motif in numerous bioactive natural products and synthetic pharmaceuticals.[1] The fusion of an indene moiety to the oxindole core at the C3 position to create spiroindenyl-2-oxindoles presents a unique three-dimensional structure that is of high interest for exploring new chemical space in drug development.[1] The palladium-catalyzed approach described herein provides a robust method for the synthesis of these valuable compounds from readily available 2-bromoarylamides and vinyl bromides.[1][2] This cascade reaction proceeds through the formation of a key spiropalladacycle intermediate, which then couples with a vinyl bromide to yield the final product.[1][2]
Reaction Principle and Mechanism
The synthesis of spiroindenyl-2-oxindoles is achieved through a palladium-catalyzed spirocyclization.[1][2] The proposed catalytic cycle for this transformation is initiated by the oxidative addition of the 2-bromoarylamide to a Pd(0) species. This is followed by an intramolecular migratory insertion and a subsequent C-H functionalization to form a spiropalladacycle intermediate. This intermediate then undergoes oxidative addition with a vinyl bromide, followed by reductive elimination to furnish the spiroindenyl-2-oxindole product and regenerate the Pd(0) catalyst.[1][2]
Caption: Proposed catalytic cycle for the synthesis of spiroindenyl-2-oxindoles.
Data Presentation
Optimization of Reaction Conditions
The reaction conditions were optimized using N-(2-bromophenyl)-N-methylacrylamide and 1-bromoprop-1-ene as model substrates. The results are summarized in the table below.
| Entry | Variation from Standard Conditions | Yield (%) |
| 1 | None | 74 |
| 2 | With 18-crown-6 | 85 |
| 3 | No s-phos ligand | 18 |
| 4 | dppf instead of s-phos | 55 |
| 5 | Ru-phos instead of s-phos | 62 |
| 6 | X-phos instead of s-phos | 68 |
| 7 | Ph3P instead of s-phos | 63 |
| 8 | Na2CO3 instead of K2CO3 | Trace |
| 9 | KOAc instead of K2CO3 | Trace |
| 10 | Dioxane instead of THF | 65 |
| 11 | Toluene instead of THF | 59 |
| 12 | DMF instead of THF | 43 |
Standard Conditions: N-(2-bromophenyl)-N-methylacrylamide (0.2 mmol), 1-bromoprop-1-ene (0.8 mmol), Pd(OAc)2 (10 mol%), s-phos (10 mol%), K2CO3 (6.0 equiv), THF (2.0 mL) at 100 °C for 24 h under N2.
Substrate Scope: Acrylamides
The scope of the reaction was investigated with various substituted 2-bromoarylamides under the optimized conditions.
| Product | Substituent (R) | Yield (%) |
| 3aa | H | 85 |
| 3ba | 4-Me | 78 |
| 3ca | 4-CN | 65 |
| 3da | 4-F | 72 |
| 3ea | 4-Cl | 75 |
| 3fa | 4-Br | 70 |
| 3ga | 5-Me | 80 |
| 3ha | 5-F | 76 |
| 3ia | 3-Me | 68 |
Substrate Scope: Vinyl Bromides
The reaction scope was also explored with different vinyl bromides.
| Product | Vinyl Bromide | Yield (%) |
| 3aa | 1-bromoprop-1-ene | 85 |
| 3ab | (E)-(2-bromovinyl)benzene | 61 |
| 3ac | (E)-1-(2-bromovinyl)-2,3,4-trimethoxybenzene | 58 |
| 3ad | (E)-1-(2-bromovinyl)naphthalene | 55 |
| 3ae | (E)-2-(2-bromovinyl)thiophene | 63 |
Experimental Protocols
General Procedure for the Synthesis of Spiroindenyl-2-Oxindoles
The following is a general experimental workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
Detailed Protocol:
-
To a Schlenk tube, add the 2-bromoarylamide (0.2 mmol, 1.0 equiv), Pd(OAc)2 (0.02 mmol, 10 mol%), s-phos (0.02 mmol, 10 mol%), 18-crown-6 (0.4 mmol, 2.0 equiv), and K2CO3 (1.2 mmol, 6.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous THF (2.0 mL) and the corresponding vinyl bromide (0.8 mmol, 4.0 equiv) via syringe.
-
The reaction mixture is frozen with liquid nitrogen, and the tube is evacuated and backfilled with nitrogen. This process is repeated six times.[2]
-
The Schlenk tube is placed in a preheated oil bath and stirred at the specified temperature (typically 100-130 °C) for 24 hours.[2]
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (15 mL) and washed with brine (3 x 15 mL).[2]
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.[2]
-
The crude product is purified by preparative silica gel thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure spiroindenyl-2-oxindole.[2]
Conclusion
The palladium-catalyzed synthesis of spiroindenyl-2-oxindoles via a domino Heck/C-H functionalization reaction is a highly effective method for constructing this complex molecular architecture. The reaction tolerates a range of functional groups on both the arylamide and vinyl bromide coupling partners, providing access to a library of substituted spiroindenyl-2-oxindoles. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
References
- 1. Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly enantio- and diastereoselective construction of spirocyclic oxindoles via a palladium-catalyzed decarboxylative asymmetric [4 + 2] annulation strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis of 2,3-Diphenylindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 2,3-diphenylindoles.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 2,3-diphenylindoles, offering potential causes and actionable solutions.
| Problem Code | Issue | Potential Cause(s) | Recommended Solution(s) |
| FIS-DP-001 | Low or No Product Yield | - Inactive or insufficient catalyst: The acid catalyst (e.g., ZnCl₂, polyphosphoric acid) may be old, hydrated, or used in insufficient quantity. - Low reaction temperature: The[1][1]-sigmatropic rearrangement, a key step in the Fischer indole synthesis, often requires significant thermal energy to overcome the activation barrier, which can be heightened by the sterically demanding phenyl groups. - Stable phenylhydrazone intermediate: The initial phenylhydrazone of deoxybenzoin may be too stable to tautomerize to the reactive ene-hydrazine intermediate under the reaction conditions. | - Catalyst check and optimization: Use a fresh, anhydrous catalyst. Consider increasing the catalyst loading. Switching from a Lewis acid like ZnCl₂ to a stronger Brønsted acid like polyphosphoric acid (PPA) or methanesulfonic acid may be beneficial. - Temperature adjustment: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Temperatures in the range of 140-180°C are often required. - Driving the equilibrium: If isolating the hydrazone, ensure it is completely dry. In a one-pot synthesis, removal of water using a Dean-Stark trap can drive the initial hydrazone formation. |
| FIS-DP-002 | Formation of Multiple Products/Impure Sample | - Side reactions: The acidic conditions and high temperatures can promote side reactions such as intermolecular condensations or rearrangements. - Decomposition: Starting materials or the product may decompose at elevated temperatures. | - Reaction condition optimization: Screen different acid catalysts and solvents. Sometimes a milder catalyst or a lower reaction temperature for a longer duration can improve selectivity. - Stepwise synthesis: Consider a two-step procedure where the deoxybenzoin phenylhydrazone is first synthesized and isolated before the cyclization step. This can often lead to a cleaner reaction. |
| FIS-DP-003 | Difficulty in Product Purification | - Tarry byproducts: High temperatures can lead to the formation of polymeric or tarry materials that co-elute with the product during column chromatography. - Similar polarity of byproducts: Some side products may have similar polarities to 2,3-diphenylindole, making chromatographic separation challenging. | - Purification strategy: 1. Work-up: After quenching the reaction, a thorough aqueous work-up is crucial to remove the acid catalyst and water-soluble impurities. 2. Recrystallization: 2,3-diphenylindole can often be purified by recrystallization from solvents like ethanol, toluene, or a mixture of ethyl acetate and hexanes. 3. Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective. Pre-adsorbing the crude material onto a small amount of silica gel before loading onto the column can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer indole synthesis of 2,3-diphenylindole?
A1: The reaction proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine reacts with deoxybenzoin (1,2-diphenylethan-1-one) under acidic conditions to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to an ene-hydrazine intermediate.
-
[1][1]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, to form a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The resulting cyclic intermediate eliminates a molecule of ammonia to yield the final 2,3-diphenylindole product.[1][2][3]
Q2: Which acid catalysts are most effective for the synthesis of 2,3-diphenylindole?
A2: A variety of Brønsted and Lewis acids can be used.[3][4] The choice of catalyst can significantly impact the reaction yield and purity.
| Catalyst | Typical Reaction Conditions | Reported Yield | Notes |
| Polyphosphoric Acid (PPA) | 140-160°C, neat | Good to Excellent | PPA often serves as both the catalyst and the solvent. The work-up can be challenging due to its high viscosity. |
| **Zinc Chloride (ZnCl₂) ** | 170-180°C, neat or in a high-boiling solvent | Moderate to Good | A classic and effective Lewis acid catalyst for this reaction. |
| Glacial Acetic Acid | Reflux | Moderate | Can serve as both a catalyst and a solvent. Often leads to cleaner reactions but may require longer reaction times. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | 80-100°C | Good to Excellent | A powerful dehydrating agent and strong acid, often leading to higher yields at lower temperatures. |
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase, such as 10-20% ethyl acetate in hexanes. The product, 2,3-diphenylindole, is typically a UV-active spot. Comparing the reaction mixture to the starting materials (phenylhydrazine and deoxybenzoin) will show the consumption of reactants and the formation of the product.
Q4: What are the expected spectroscopic data for 2,3-diphenylindole?
A4:
-
Appearance: Typically a white to off-white solid.
-
¹H NMR (CDCl₃): Expect aromatic protons in the range of δ 7.0-8.0 ppm and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃): Expect multiple signals in the aromatic region (δ 110-140 ppm).
-
IR (KBr): A characteristic N-H stretching band around 3400 cm⁻¹.
-
Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 269.
Experimental Protocols
Detailed Protocol for the Synthesis of 2,3-Diphenylindole
This protocol describes the synthesis of 2,3-diphenylindole from phenylhydrazine and deoxybenzoin using polyphosphoric acid as a catalyst.
Materials:
-
Phenylhydrazine
-
Deoxybenzoin
-
Polyphosphoric acid (PPA)
-
Ice
-
10% Sodium Hydroxide solution
-
Ethanol (for recrystallization)
-
Ethyl acetate and Hexanes (for chromatography, if needed)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, cautiously heat polyphosphoric acid (approximately 10 times the weight of deoxybenzoin) to 80-90°C with stirring.
-
Reactant Addition: In a separate beaker, gently warm a mixture of phenylhydrazine (1.0 equivalent) and deoxybenzoin (1.0 equivalent) until a homogenous melt is formed.
-
Reaction: Slowly and carefully add the molten mixture of phenylhydrazine and deoxybenzoin to the hot PPA. The temperature of the reaction mixture will likely rise; maintain it at 140-150°C for 15-20 minutes. Monitor the reaction by TLC.
-
Quenching: Allow the reaction mixture to cool to approximately 100°C and then very carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic slurry with a 10% aqueous solution of sodium hydroxide until the mixture is basic (pH > 8).
-
Isolation: The crude 2,3-diphenylindole will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Purification:
-
Recrystallization: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Collect the purified crystals by vacuum filtration.
-
Column Chromatography (if necessary): If the product is still impure after recrystallization, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis for 2,3-Diphenylindole.
Caption: Troubleshooting workflow for low yield in 2,3-diphenylindole synthesis.
Caption: Key factors for a successful 2,3-diphenylindole synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Diphenylindole [webbook.nist.gov]
- 6. 2,3-diphenyl-1H-indole | C20H15N | CID 77020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed indole synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed indole synthesis is not working or giving low yields. What are the first steps to troubleshoot?
A1: When encountering low or no product formation, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup.
-
Reagent Quality: Ensure all reagents, especially the palladium catalyst, ligands, and bases, have not degraded. Use freshly opened or properly stored materials. Solvents should be anhydrous and deoxygenated, as many palladium-catalyzed reactions are sensitive to air and moisture.[1]
-
Inert Atmosphere: Confirm that the reaction was conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon), as oxygen can deactivate the palladium catalyst.[2]
-
Reaction Temperature: Verify the reaction temperature. Some palladium-catalyzed indole syntheses are sensitive to temperature fluctuations.[3]
-
Stirring: Ensure efficient stirring to allow for proper mixing of the reagents, especially in heterogeneous reaction mixtures.
Below is a general troubleshooting workflow to diagnose the issue.
Caption: General troubleshooting workflow for palladium-catalyzed indole synthesis.
Q2: I suspect my palladium catalyst is being deactivated. What are the common causes and how can I prevent it?
A2: Catalyst deactivation is a frequent issue in palladium-catalyzed reactions.[1] Common causes include:
-
Oxidative Decomposition: The electron-rich indole nucleus can be susceptible to oxidative decomposition under certain reaction conditions, which can affect the catalyst.[4]
-
Product Inhibition: The indole product or byproducts can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[1] Common poisons include sulfur-containing compounds and coordinating functional groups.
-
Formation of Inactive Palladium Species: The active Pd(0) or Pd(II) species can aggregate to form inactive palladium black or clusters, especially at high temperatures or under aerobic conditions.[2][5]
Strategies to mitigate catalyst deactivation:
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst.[1] Bulky, electron-rich phosphine ligands can often stabilize the active catalytic species.
-
Use of Additives: In some cases, additives can prevent catalyst deactivation. For instance, the use of a co-catalyst or a redox mediator can help regenerate the active catalyst.[2]
-
Reaction Conditions: Running the reaction at the lowest effective temperature can minimize thermal decomposition of the catalyst.[6]
-
Purity of Reagents: Ensure high purity of all reagents and solvents to avoid introducing catalyst poisons.[1]
Q3: How do I choose the optimal ligand, base, and solvent for my specific indole synthesis?
A3: The optimal combination of ligand, base, and solvent is highly dependent on the specific reaction (e.g., Larock, Buchwald-Hartwig, Heck) and the substrates being used. A screening approach is often necessary.
Ligand Selection
The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.[1]
| Ligand Type | Characteristics | Common Applications |
| Monodentate Phosphines | (e.g., PPh₃, P(t-Bu)₃) | Often used in Larock indole synthesis.[6][7] P(t-Bu)₃ is effective for less reactive aryl bromides.[6] |
| Bidentate Phosphines | (e.g., dppe, Xantphos) | Xantphos can be effective in Buchwald-Hartwig aminations for N-arylation of indoles.[8] |
| Buchwald Ligands | (e.g., XPhos, SPhos, BrettPhos) | Bulky, electron-rich ligands that are highly effective for Buchwald-Hartwig aminations to form C-N bonds.[9] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form stable complexes with palladium. | Can be effective in various cross-coupling reactions. |
Base and Solvent Selection
The base and solvent system is critical for the reaction's success. The base is often required to deprotonate a substrate or neutralize an acid formed during the catalytic cycle. The solvent must solubilize the reagents and be compatible with the reaction conditions.
| Reaction Type | Common Bases | Common Solvents |
| Larock Indole Synthesis | K₂CO₃, NaOAc, Cs₂CO₃ | NMP, DMF, Toluene[7][10] |
| Buchwald-Hartwig Amination | Cs₂CO₃, K₃PO₄, NaOt-Bu | Toluene, Dioxane, THF[10] |
| Heck Reaction | K₂CO₃, Et₃N | DMF[11] |
It is important to note that the solubility of the base in the chosen solvent can significantly impact the reaction outcome.[10]
The following diagram illustrates a logical workflow for screening reaction conditions.
Caption: Workflow for screening reaction conditions to optimize yield.
Q4: I am having trouble with the purification of my indole product and suspect residual palladium. How can I effectively remove it?
A4: Residual palladium in the final product is a common issue, especially in the context of drug discovery where metal impurities can interfere with biological assays.[12][13]
Purification Strategies:
-
Column Chromatography: This is the most common initial purification step. However, it may not be sufficient to remove all palladium residues.[12]
-
Palladium Scavengers: The use of scavenging agents is a highly effective method for removing residual palladium.[12][13] These are typically functionalized silica or polymers that chelate the metal.
-
Activated Carbon: Treatment with activated carbon can also help in removing palladium residues.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
It is recommended to use a combination of these methods for optimal purity. Quantification of residual palladium using techniques like ICP-MS is advisable for compounds intended for biological screening.[12][13]
Experimental Protocols
Protocol 1: General Procedure for a Larock Indole Synthesis Screening Experiment
This protocol is adapted from typical conditions reported for the Larock indole synthesis.[7]
-
Reaction Setup: To an oven-dried Schlenk tube, add the o-haloaniline (1.0 equiv), the alkyne (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., NMP or DMF) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-140 °C) and stir for the specified time (e.g., 12-24 h).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by TLC, LC-MS, or ¹H NMR to determine the conversion and yield. The product can then be purified by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig N-Arylation of Indole Screening Experiment
This protocol is based on common procedures for the Buchwald-Hartwig amination.[9][14]
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., XPhos, 0.08 equiv), the base (e.g., Cs₂CO₃, 1.5 equiv), the indole (1.0 equiv), and the aryl halide (1.2 equiv) to a vial.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 h).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: These are general protocols and may require optimization for specific substrates. Always refer to the relevant literature for more detailed procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
Side reactions and byproduct formation in 2,3-diphenylindole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diphenylindole. The following sections address common side reactions, byproduct formation, and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,3-diphenylindole?
A1: The most established methods are the Fischer indole synthesis and the Bischler-Möhlau indole synthesis. The Fischer synthesis involves the acid-catalyzed reaction of phenylhydrazine with deoxybenzoin (1,2-diphenylethanone). The Bischler-Möhlau method synthesizes 2-aryl-indoles, including 2,3-diphenylindole, from an α-halo ketone (like α-bromodeoxybenzoin) and an excess of an aniline.[1][2] Modern variations, such as palladium-catalyzed cross-coupling reactions, offer milder alternatives.[3]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this?
A2: Dark coloration and tar formation are typically signs of product or starting material decomposition. This is often caused by excessively high temperatures or prolonged reaction times in the presence of a strong acid catalyst.[4] Polyphosphoric acid (PPA), while effective, can also produce colored byproducts.[5] It is crucial to monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid overheating.
Q3: I see multiple spots on my TLC plate after running the reaction. What are the likely byproducts?
A3: Multiple spots indicate the formation of side products. In the Fischer indole synthesis, these can include isomers if the ketone is not symmetric, incompletely cyclized intermediates (hydrazones), or products from undesired rearrangements.[4] Acid-catalyzed side reactions such as Friedel-Crafts type alkylations or acylations on electron-rich aromatic rings can also occur, depending on the substrates and catalyst used. In the Bischler-Möhlau synthesis, unpredictable regiochemistry can lead to the formation of isomeric indole products.[2]
Q4: How can I purify the crude 2,3-diphenylindole product effectively?
A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, ethanol or an ethanol/water mixture is often effective.[6] For column chromatography, a silica gel stationary phase with a non-polar/polar solvent system, such as a hexane/ethyl acetate gradient, is commonly used to separate the non-polar indole product from more polar impurities.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of 2,3-Diphenylindole
-
Potential Cause A: Purity of Reagents
-
Explanation: Phenylhydrazine is susceptible to air oxidation, turning from a pale yellow liquid to a dark red-brown oil upon storage.[8] Impurities in either the phenylhydrazine or the deoxybenzoin can inhibit the reaction or lead to side products.
-
Solution: Use freshly distilled or purified phenylhydrazine. Ensure the deoxybenzoin is pure and dry.
-
-
Potential Cause B: Ineffective Acid Catalyst
-
Explanation: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are used, but their effectiveness varies with the substrate.[3] Polyphosphoric acid (PPA) is a common and effective choice.[4]
-
Solution: If one acid is ineffective, screen other catalysts. For example, if zinc chloride gives a low yield, consider trying polyphosphoric acid or boron trifluoride etherate. Ensure Lewis acids like ZnCl₂ are anhydrous, as water can deactivate them.
-
-
Potential Cause C: Suboptimal Reaction Temperature
-
Explanation: The key[9][9]-sigmatropic rearrangement in the Fischer synthesis has a significant activation energy and requires heat.[4] However, temperatures that are too high can cause decomposition.
-
Solution: Monitor the reaction at a moderate temperature (e.g., 100-120 °C) and cautiously increase it if the reaction is sluggish. For PPA-catalyzed reactions, temperatures around 150-160 °C for a short duration (10-15 minutes) are often optimal.[4]
-
-
Potential Cause D: Premature N-N Bond Cleavage
-
Explanation: A significant side reaction is the acid-catalyzed cleavage of the N-N bond in the intermediate ene-hydrazine. This pathway competes with the desired[9][9]-sigmatropic rearrangement and is favored by certain electron-donating substituents, leading to fragmentation instead of cyclization.
-
Solution: This is an inherent mechanistic challenge. Using milder Lewis acids or modified reaction conditions (e.g., microwave irradiation) may favor the desired cyclization pathway over cleavage.[2][10]
-
Issue 2: Difficulty with Product Isolation and Purification
-
Potential Cause A: Product Solidifies with Catalyst
-
Explanation: In solvent-free reactions, particularly with zinc chloride, the product can form a hard mass with the catalyst upon cooling, making extraction difficult.
-
Solution: As described in established procedures, adding sand to the reaction mixture before it fully solidifies can break up the mass.[6] The product can then be isolated by dissolving the zinc chloride in dilute acid and extracting the product with an organic solvent.
-
-
Potential Cause B: Co-elution of Byproducts
-
Explanation: Non-polar byproducts may have similar Rf values to the 2,3-diphenylindole product, making separation by column chromatography challenging.
-
Solution: Optimize the solvent system for chromatography. A shallow gradient of a polar solvent (e.g., 0-10% ethyl acetate in hexane) can improve separation. If co-elution persists, recrystallization may be a more effective final purification step.
-
Data Presentation
Table 1: Comparison of Lewis Acid Catalyst Performance in Fischer Indole Synthesis
Note: The following data is compiled from syntheses of various indole derivatives, not exclusively 2,3-diphenylindole. It serves as a general guide to the relative efficacy of common catalysts. Direct comparison is approximate as substrates and conditions vary between studies.
| Indole Product | Lewis Acid Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| 2,3-Dimethylindole | Boron trifluoride etherate (BF₃·OEt₂) | Not Specified | Not Specified | 90 | |
| 1,2,3,4-Tetrahydrocarbazole | Zinc chloride (ZnCl₂) | Not Specified | Not Specified | ~80 | |
| 2-Phenylindole | Zinc chloride (ZnCl₂) | Stoichiometric excess | 5 minutes | 72-80 | [6] |
| Various 2,3-substituted indoles | Copper(II) triflate (Cu(OTf)₂) | ≤ 1 | < 10 minutes | ~100 | [9] |
| Various 2,3-substituted indoles | Tin(IV) chloride (SnCl₄) | ≤ 1 | < 10 minutes | ~100 | [9] |
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
References
- 1. rroij.com [rroij.com]
- 2. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Indole synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 9. 2,3-Diphenylindole [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,3-Diphenyl-1H-indole and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2,3-diphenyl-1H-indole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound via the Fischer indole synthesis from phenylhydrazine and deoxybenzoin, common impurities may include unreacted starting materials (phenylhydrazine and deoxybenzoin), partially reacted intermediates such as the phenylhydrazone of deoxybenzoin, and side products from undesired cyclization pathways or rearrangement reactions. Over-alkylation or N-alkylation products can also be present if alkylating agents are used in subsequent derivatization steps.
Q2: What are the initial recommended steps for purifying crude this compound?
A2: A general approach for the initial purification of crude this compound is to first perform a simple filtration or washing step with a non-polar solvent like hexanes to remove highly non-polar impurities. Subsequently, column chromatography or recrystallization are the most common and effective methods for further purification.
Q3: How can I effectively remove colored impurities from my this compound product?
A3: Colored impurities often arise from oxidation or degradation products. These can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by filtration through celite before proceeding with recrystallization or column chromatography. Care should be taken as activated charcoal can also adsorb the desired product, potentially reducing the yield.
Q4: Is this compound stable to acidic or basic conditions during purification?
A4: The indole nucleus is generally sensitive to strong acids, which can cause polymerization or degradation. Therefore, it is advisable to avoid strongly acidic conditions during purification. While more stable to basic conditions, prolonged exposure to strong bases should also be avoided, especially at elevated temperatures. Neutral or mildly acidic or basic conditions are generally preferred for chromatographic purification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery After Column Chromatography | Compound is highly retained on the silica gel. | - Gradually increase the polarity of the eluent. A common gradient is from pure hexane to a mixture of hexane and ethyl acetate. - Consider using a different stationary phase, such as alumina (neutral or basic), if your compound is sensitive to the acidic nature of silica gel. |
| Compound co-elutes with an impurity. | - Optimize the solvent system for better separation. Try adding a small percentage of a third solvent, such as dichloromethane or methanol, to modify the selectivity. - If co-elution persists, consider using preparative High-Performance Liquid Chromatography (HPLC) for higher resolution. | |
| Product is streaking or tailing on the column. | - Ensure the crude sample is fully dissolved in a minimal amount of the initial eluent before loading onto the column. - Pre-adsorbing the sample onto a small amount of silica gel before loading can improve peak shape. - The presence of highly polar impurities can also cause tailing; a pre-purification wash may be beneficial. | |
| Difficulty in Achieving High Purity by Recrystallization | Inappropriate solvent system. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For this compound, ethanol, or a mixed solvent system like ethanol/water or toluene/hexane, can be effective. - Perform small-scale solvent screening to identify the optimal recrystallization solvent. |
| Oiling out instead of crystallization. | - This occurs when the solution becomes supersaturated before the temperature is low enough for crystal lattice formation. - To induce crystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface. - Adding a seed crystal of the pure compound can also initiate crystallization. - Slow cooling is crucial; allow the solution to cool to room temperature before placing it in an ice bath. | |
| Impurities co-crystallize with the product. | - If the impurity has similar solubility properties, multiple recrystallizations may be necessary. - Consider a different purification technique, such as column chromatography, to remove the persistent impurity before the final recrystallization. | |
| Product Appears Unstable During Purification | Degradation on silica gel. | - As mentioned, the acidic nature of silica gel can degrade sensitive indole derivatives. Use a deactivated silica gel (e.g., treated with triethylamine) or switch to a neutral stationary phase like alumina. - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
| Oxidation of the indole ring. | - Oxidation can occur in the presence of air and light, especially for electron-rich indole derivatives. - Purge solvents with an inert gas (nitrogen or argon) before use. - Conduct purification steps under an inert atmosphere and protect the sample from light by wrapping flasks in aluminum foil. |
Quantitative Data Summary
The following table summarizes key physical properties of this compound. Please note that solubility is a qualitative prediction, and experimental verification is recommended for precise quantitative values.
| Property | Value |
| Molecular Weight | 269.34 g/mol |
| Melting Point | 123-125 °C (predicted)[1] |
| Solubility Profile (Qualitative) | |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Toluene | Moderately Soluble |
| Hexane | Sparingly Soluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent under reduced pressure. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system, such as 100% hexane or a 98:2 hexane:ethyl acetate mixture.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 10% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Spot the collected fractions on a TLC plate and elute with an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a method for purifying this compound by recrystallization from an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved. Add more hot ethanol in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until a slight turbidity persists. If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3: Purification by Preparative HPLC
This protocol is a general guideline for purifying this compound using preparative reverse-phase HPLC. Method development on an analytical scale is a prerequisite. A reverse-phase HPLC method with a mobile phase of acetonitrile and water has been shown to be effective for the analysis of this compound.[2]
Materials:
-
Partially purified this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)[2]
-
Preparative HPLC system with a suitable C18 column
-
Fraction collector
Procedure:
-
Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of the this compound from its impurities. A mobile phase of acetonitrile and water is a good starting point.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a high concentration. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.
-
Scale-Up: Scale up the injection volume and flow rate from the analytical method to the preparative column based on the column dimensions.
-
Purification: Perform the preparative HPLC run, injecting the concentrated sample solution.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or evaporation under reduced pressure to obtain the highly purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purification challenges.
References
Technical Support Center: 2,3-Diphenyl-1H-indole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of 2,3-Diphenyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: A widely used and effective method is the Bischler-Möhlau indole synthesis, specifically the Japp-Murray modification. This approach involves the reaction of benzoin with an excess of aniline in the presence of a Lewis acid catalyst, such as zinc chloride. It is favored for its use of readily available starting materials.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Catalyst Activity: The Lewis acid catalyst (e.g., zinc chloride) is hygroscopic and its activity can be diminished by moisture. Ensure the catalyst is anhydrous and handled under inert conditions.
-
Reaction Temperature: The reaction typically requires high temperatures to proceed. Insufficient heating can lead to an incomplete reaction. Conversely, excessive temperatures may cause decomposition of starting materials or the product.
-
Reaction Time: The reaction may require several hours to reach completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Purity of Reactants: Impurities in the benzoin or aniline can lead to side reactions, consuming the starting materials and reducing the yield of the desired product.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: The formation of multiple products is a common issue. Potential impurities include:
-
Unreacted Starting Materials: Residual benzoin and aniline may be present.
-
Aniline Self-Condensation Products: At high temperatures, aniline can undergo self-condensation to form various colored byproducts.
-
Side-Reaction Products: The complex mechanism of the Bischler-Möhlau synthesis can lead to the formation of isomeric indole products or other heterocyclic compounds, although this is less common for the symmetrical benzoin starting material.
-
Oxidation Products: The indole ring is susceptible to oxidation, especially at high temperatures in the presence of air.
Q4: What is the most effective method for purifying the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the final product. Ethanol is a frequently used solvent for this purpose. The crude product, which is often a solid, can be dissolved in a minimal amount of hot ethanol and allowed to cool slowly, which should result in the formation of pure crystals. Washing the collected crystals with a small amount of cold ethanol can help remove any remaining soluble impurities.[1][2] For more persistent impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst due to moisture. | Use freshly opened or dried zinc chloride. Handle the catalyst in a glove box or under an inert atmosphere. |
| Insufficient reaction temperature. | Ensure the reaction mixture reaches the optimal temperature (typically 180-220 °C) and is maintained consistently. Use a high-boiling point solvent if necessary. | |
| Poor quality of starting materials. | Purify benzoin and aniline (e.g., by recrystallization and distillation, respectively) before use. | |
| Dark-Colored, Tarry Reaction Mixture | Decomposition of starting materials or product at high temperatures. | Lower the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC to avoid prolonged heating after completion. |
| Oxidation of the indole product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Product is Difficult to Crystallize | Presence of oily impurities. | Attempt to remove impurities by washing the crude product with a non-polar solvent like hexane before recrystallization. If that fails, consider purification by column chromatography. |
| Incorrect recrystallization solvent. | Test a range of solvents or solvent mixtures (e.g., ethanol/water, toluene, ethyl acetate/hexane) to find the optimal conditions for crystallization. | |
| High Impurity Levels in Final Product | Incomplete reaction. | Increase the reaction time or temperature, or consider using a more active catalyst. |
| Formation of side products. | Optimize the reaction conditions (temperature, catalyst loading) to favor the formation of the desired product. |
Data Presentation: Comparison of Catalysts
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Notes |
| Zinc Chloride (ZnCl₂) ** | Benzoin and Aniline | None (neat) | 180-220 | ~70-80 | A classic and effective Lewis acid for this transformation. |
| Polyphosphoric Acid (PPA) | Acetophenone Phenylhydrazone | PPA | 100-120 | High | Often used in Fischer indole synthesis; can be effective but workup can be challenging.[3] |
| Boron Trifluoride Etherate (BF₃·OEt₂) ** | ortho-Imino Phenyldiazoacetates | Dichloromethane | Room Temp. | Quantitative | Highly effective for specific substrates, demonstrating the potential of strong Lewis acids. |
| Palladium Catalysts | 2-Haloanilines and Phenylacetylene | DMF | Room Temp. to Reflux | 68-78 | Used in modern cross-coupling approaches to 2-substituted indoles.[4] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Japp-Murray Reaction
This protocol is adapted from the Japp-Murray modification of the Bischler-Möhlau synthesis.
Materials:
-
Benzoin (1 equivalent)
-
Aniline (3-5 equivalents)
-
Anhydrous Zinc Chloride (0.5-1 equivalent)
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add benzoin and aniline.
-
Begin stirring the mixture and place the flask under a gentle stream of nitrogen.
-
Carefully add anhydrous zinc chloride to the mixture. The addition may be exothermic.
-
Heat the reaction mixture to 180-220 °C using a heating mantle or oil bath.
-
Maintain this temperature and continue stirring for 3-5 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
The reaction mixture will likely solidify upon cooling. Add a suitable solvent like ethanol or a dilute acid solution to the flask and heat gently to dissolve the solid.
-
Transfer the solution to a beaker containing water to precipitate the crude product.
-
Collect the crude solid by vacuum filtration and wash thoroughly with water to remove any remaining aniline and zinc salts.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Place the crude, dry this compound into an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate while stirring until the ethanol begins to boil.
-
Add more hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes before proceeding to hot filtration.
-
If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.
-
Dry the crystals in a vacuum oven to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
Preventing N-N bond cleavage in Fischer indolization
Welcome to the technical support center for the Fischer indolization reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions, with a special focus on preventing N-N bond cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-N bond cleavage in the Fischer indolization?
A1: The primary cause of N-N bond cleavage is the presence of strong electron-donating groups (EDGs) on the ketone or aldehyde starting material.[1][2][3] These groups can stabilize a cationic intermediate that forms after the N-N bond breaks, making this cleavage a competing and sometimes favored pathway over the desired[4][4]-sigmatropic rearrangement required for indole formation.[1][2]
Q2: Which specific functional groups on the carbonyl component are known to promote N-N bond cleavage?
A2: Substituents such as amino, amido, or indolyl groups on the carbon atom that will become the C3 position of the indole are particularly problematic and can lead to reaction failure due to N-N bond cleavage.[3]
Q3: How can I identify if N-N bond cleavage is the reason for my failed Fischer indolization?
A3: A key indicator of N-N bond cleavage is the formation of aniline or substituted anilines as byproducts, along with other fragments derived from your carbonyl compound.[1][2] For example, in an attempted synthesis that fails, you might observe the corresponding aniline and a derivative of your original ketone or aldehyde in your reaction mixture. Analysis of the crude reaction mixture by techniques like LC-MS or GC-MS can help identify these characteristic byproducts.
Q4: What are the general strategies to prevent or minimize N-N bond cleavage?
A4: The main strategies include:
-
Use of Lewis Acids: Switching from a Brønsted acid (like HCl or H₂SO₄) to a Lewis acid catalyst (such as ZnCl₂, BF₃·OEt₂, or AlCl₃) can often improve the yield of the desired indole.[5][6]
-
Modification of the Hydrazine: In some cases, using an N-acyl or N-tosyl protected hydrazine can favor the desired cyclization pathway.
-
Alternative Synthetic Routes: If the Fischer indolization consistently fails, employing an alternative indole synthesis that does not involve an arylhydrazine precursor, such as the Madelung, Leimgruber-Batcho, or Larock indole synthesis, can be a viable solution.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot a Fischer indolization reaction where N-N bond cleavage is a suspected issue.
Data Presentation: Comparison of Catalysts and Methods
The following tables summarize quantitative data on the effectiveness of different catalysts and alternative synthetic methods in preventing N-N bond cleavage and improving indole synthesis yields.
Table 1: Comparison of Lewis Acids in Fischer Indolization
| Phenylhydrazone Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Acetophenone Phenylhydrazone | ZnCl₂ | None | 170 | 70 |
| Cyclohexanone Phenylhydrazone | ZnCl₂ | Acetic Acid | 100 | 85 |
| Propiophenone Phenylhydrazone | BF₃·OEt₂ | Acetic Acid | 80 | 78 |
| 4-Methoxyacetophenone Phenylhydrazone | PPA | Toluene | 110 | 65 |
| 4-Aminoacetophenone Phenylhydrazone | ZnCl₂ | Ethanol | 78 | 55 |
Table 2: Overview of Alternative Indole Syntheses
| Synthesis Method | Starting Materials | General Conditions | Typical Yields |
| Madelung Synthesis | N-acyl-o-toluidine | Strong base, high temperature | 40-70% |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene, DMFDMA, Pyrrolidine | Two steps: enamine formation, reductive cyclization | 60-90%[7][8][9] |
| Larock Indole Synthesis | o-Iodoaniline, disubstituted alkyne | Palladium catalyst, base | 70-95%[10] |
Experimental Protocols
Protocol 1: Fischer Indolization using Zinc Chloride (ZnCl₂) as a Catalyst
This protocol is suitable for substrates prone to N-N bond cleavage under Brønsted acid conditions.
-
Materials:
-
Arylhydrazone (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
-
Solvent (e.g., ethanol, acetic acid, or neat)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the arylhydrazone and the chosen solvent.
-
Carefully add anhydrous zinc chloride to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-170°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Fischer Indolization using Boron Trifluoride Etherate (BF₃·OEt₂) as a Catalyst
This protocol provides an alternative Lewis acid catalyst for challenging substrates.
-
Materials:
-
Arylhydrazone (1.0 eq)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (1.5 eq)
-
Anhydrous solvent (e.g., acetonitrile, acetic acid)
-
-
Procedure:
-
To a solution of the arylhydrazone in the anhydrous solvent under an inert atmosphere, add BF₃·OEt₂ dropwise at room temperature.[11]
-
Heat the reaction mixture to reflux and monitor by TLC.[11]
-
After completion, cool the reaction and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product as needed.
-
Visualizing Reaction Pathways
Fischer Indolization Mechanism and the Competing N-N Bond Cleavage Pathway
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. journalijar.com [journalijar.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. The Benzyne Fischer-Indole Reaction [organic-chemistry.org]
Technical Support Center: Purifying Indole Derivatives with Column Chromatography
Welcome to the technical support center for the purification of indole derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying indole derivatives?
The purification of indole derivatives can be complicated by several factors:
-
High Polarity: Functional groups like hydroxyls, carboxylic acids, and amines increase the polarity of the indole structure. This can lead to poor retention on reverse-phase columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]
-
Low Solubility: Polar indole derivatives may not dissolve well in the organic solvents typically used for normal-phase chromatography, which makes sample loading difficult.[1]
-
Acid Sensitivity: The indole ring, particularly when electron-rich, can be sensitive to the acidic nature of standard silica gel, leading to degradation of the compound on the column.[2][3]
-
Basicity: The nitrogen atom in the indole ring can cause tailing on silica gel columns due to interactions with acidic silanol groups.[4]
Q2: How do I choose the best stationary phase for my indole derivative?
The choice of stationary phase is crucial and depends on the specific properties of your indole derivative.[2]
| Stationary Phase | Best For | Considerations |
| Silica Gel | General purpose, normal-phase chromatography. | Most common and versatile.[2] Its acidic nature can cause degradation of sensitive indoles.[2][3] |
| Alumina | Acid-sensitive indole derivatives. | Available in neutral, basic, or acidic forms to match compound properties.[2] |
| Reversed-Phase (C8, C18) | Polar indole derivatives. | Uses polar mobile phases like water/methanol or water/acetonitrile.[2] |
| Functionalized Silica (e.g., Amino) | Basic compounds and specific separation challenges. | Can improve selectivity and reduce tailing for basic indoles.[2] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Very polar compounds with low retention on reversed-phase columns. | Uses a polar stationary phase and a high concentration of organic solvent in the mobile phase.[1] |
Q3: How do I select the right mobile phase (eluent)?
Thin-Layer Chromatography (TLC) is the best method to determine an effective solvent system.[2][4]
-
Starting Point: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a common starting point.[2][5] For polar compounds, 100% ethyl acetate or a 5% methanol/dichloromethane mixture can be a good start.[5]
-
Optimal Rf Value: Adjust the solvent ratio to achieve an Rf (retention factor) value for your target compound between 0.2 and 0.4 on the TLC plate.[2][4] This range typically provides the best separation on a column.[2]
-
Solvent Properties: Different solvents offer varying selectivities. Dichloromethane can be effective but may result in slower column runs compared to ethyl acetate/hexane systems.[2] Methanol is highly polar and is often used in small amounts to elute very polar compounds.[2]
-
Modifiers: For problematic compounds that streak on the TLC plate, adding a small amount of a modifier to the eluent can be beneficial.[2]
Q4: My indole derivative is colorless. How can I visualize it?
Several methods can be used to visualize colorless indole derivatives on a TLC plate and in collected fractions:
| Visualization Method | Description | Type |
| UV Light (254 nm) | Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254).[2] | Non-destructive |
| Iodine Chamber | Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.[2] | Semi-destructive |
| Ehrlich's Reagent | A highly specific stain for indoles (p-dimethylaminobenzaldehyde) that typically produces blue or purple spots.[2] | Destructive |
| Potassium Permanganate (KMnO4) | A universal stain that reacts with compounds that can be oxidized, appearing as yellow/brown spots on a purple background.[2] | Destructive |
| p-Anisaldehyde or Vanillin Stains | General stains for a wide range of functional groups.[2] | Destructive |
Troubleshooting Guides
This section addresses specific problems you may encounter during the column chromatography of indole derivatives in a question-and-answer format.
Problem 1: My indole compound is streaking or tailing on the column.
-
Potential Cause: Strong interactions between a basic indole derivative and acidic silanol groups on the silica surface are a common cause of peak tailing.[1][4]
-
Solutions:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-2%), into your eluent to saturate the active silanol sites.[1][3][4]
-
Use a High-Purity, End-Capped Column: These columns have fewer residual silanol groups, which reduces the sites for secondary interactions.[1]
-
Deactivate the Silica Gel: Pre-treat the silica gel with a solvent system containing a small percentage of a base like triethylamine before packing the column.[3][4]
-
Switch the Stationary Phase: If tailing continues, consider using a less acidic stationary phase like neutral alumina or a bonded phase such as amino or cyano.[1][4]
-
Problem 2: I am getting poor separation between my indole derivative and impurities.
-
Potential Causes:
-
An unoptimized mobile phase.
-
Improper column packing.
-
Overloading the column with too much sample.[4]
-
-
Solutions:
-
Optimize the Mobile Phase: Use TLC to screen various solvent systems to find one that provides better separation.[4] An ideal mobile phase will give your target compound an Rf value of approximately 0.2-0.4.[4]
-
Employ Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. This can help separate compounds with a wide range of polarities.[4]
-
Reduce Sample Load: Overloading the column leads to broad, overlapping bands. Decrease the amount of sample loaded onto the column.[4]
-
Adjust Column Dimensions: A longer, thinner column generally provides better separation.[4]
-
Problem 3: My indole derivative appears to be decomposing on the column.
-
Potential Cause: The acidic nature of silica gel can cause the degradation of sensitive indole derivatives.[2][4]
-
Solutions:
-
Check for Stability: Before running a column, test the stability of your compound on a TLC plate. This can be done using a 2D TLC experiment.[4]
-
Deactivate the Silica Gel: Pre-treat the column with a mobile phase containing a small amount of a base like triethylamine.[1]
-
Use a Neutral Stationary Phase: Switch to a neutral stationary phase like alumina or a bonded phase.[1][4]
-
Consider Reverse-Phase Chromatography: In reverse-phase chromatography, the mobile phase can be buffered to a neutral pH, which can prevent degradation.[1]
-
Problem 4: I have low or no recovery of my purified compound.
-
Potential Causes:
-
Solutions:
-
Address Degradation and Adsorption: Follow the steps outlined in the sections above to mitigate compound degradation and strong adsorption.
-
Concentrate Fractions: Before analysis by TLC or HPLC, concentrate the collected fractions to ensure you haven't missed the product eluting at a low concentration.[1]
-
Perform a Mass Balance: To determine where the compound is being lost, analyze the crude material, the column, and all collected fractions.[1]
-
Experimental Protocols & Workflows
General Protocol for Normal-Phase Column Chromatography of a Moderately Polar Indole Derivative
-
Stationary Phase Selection: Choose a high-purity grade silica gel (e.g., 230-400 mesh).[1]
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A gradient of ethyl acetate in hexanes is a common starting point. For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes may be suitable.[1]
-
Column Packing (Slurry Method):
-
Pack the column as a slurry in the initial, low-polarity mobile phase to ensure a homogenous packing.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Add a small amount of silica gel to the dissolved sample.[1]
-
Evaporate the solvent to obtain a dry, free-flowing powder.[1]
-
Carefully add the dry-loaded sample to the top of the packed column.[1]
-
-
Elution:
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure.[1]
-
Visualizing Workflows and Relationships
Caption: A general workflow for the purification of indole derivatives.
Caption: A decision tree for troubleshooting peak tailing.
References
Overcoming insolubility issues of 2,3-diphenylindoles
Welcome to the technical support center for 2,3-diphenylindole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges related to the poor aqueous solubility of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are 2,3-diphenylindole derivatives often poorly soluble in aqueous solutions?
2,3-Diphenylindoles possess a large, rigid, and hydrophobic molecular structure. The presence of two phenyl groups and the indole core results in a highly lipophilic molecule with a high crystal lattice energy.[1][2] This makes it difficult for polar solvents like water to surround and solvate the individual molecules, leading to very low aqueous solubility.[3][4]
Q2: What are the primary consequences of poor solubility in a research setting?
Poor aqueous solubility is a major obstacle in drug discovery and development.[5] Key consequences include:
-
Inaccurate Bioassay Results: Insoluble compounds can precipitate in assay buffers, leading to an underestimation of their true biological activity and potency (e.g., falsely high IC50 values).[6][7]
-
Low and Variable Bioavailability: For in vivo studies, the compound must dissolve to be absorbed. Poor solubility leads to low absorption from the gastrointestinal tract, resulting in low bioavailability and erratic therapeutic effects.[5][8]
-
Formulation Difficulties: Creating suitable dosage forms, especially for intravenous administration, becomes extremely challenging and often requires complex formulation strategies.[9]
-
Reduced HTS Hit Rates: Potentially valuable compounds may be missed during high-throughput screening because they do not remain soluble at the tested concentrations.[6]
Q3: What are the general strategies for improving the solubility of 2,3-diphenylindoles?
There are three main approaches to enhance the solubility of poorly water-soluble compounds:
-
Physical Modifications: These methods alter the physical properties of the solid compound. Techniques include particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution and the use of amorphous solid dispersions.[3][5][10]
-
Chemical Modifications: This involves altering the molecule itself. Common strategies include salt formation for ionizable compounds or creating a more soluble prodrug that converts to the active compound in vivo.[11][12][13]
-
Formulation-Based Approaches: This involves the use of excipients to create a suitable delivery system. Key methods include using co-solvents, surfactants, and forming inclusion complexes with cyclodextrins.[9][14][15]
Troubleshooting Guides
Problem 1: My 2,3-diphenylindole compound precipitates when I dilute my DMSO stock into aqueous buffer for an in vitro assay.
This is a common issue that can lead to inaccurate results. The abrupt change from a high-solubility organic solvent (DMSO) to an aqueous environment causes the hydrophobic compound to crash out of solution.
Workflow for Troubleshooting Assay Precipitation
Recommended Solutions:
-
Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can affect protein function, in addition to causing solubility issues upon dilution.[6]
-
Use Surfactants: Incorporate a low concentration of a biocompatible, non-ionic surfactant, such as Tween-20 or Pluronic F-68, into your aqueous buffer. Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them dispersed in the solution.[4][10]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for research applications.
Problem 2: I need to prepare a formulation for an in vivo (oral) study, but my compound is practically insoluble in water.
For in vivo studies, ensuring adequate dissolution and absorption is critical for achieving sufficient systemic exposure.
Decision Guide for Solubilization Strategy
Recommended Solutions:
-
Co-solvent Formulations: Use a mixture of water and one or more water-miscible organic solvents. These formulations are relatively simple to prepare for preclinical studies.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly enhance the solubility and absorption of lipophilic drugs.[18]
-
Particle Size Reduction: Creating a nanosuspension involves reducing the drug particle size to the nanometer range. This dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[3][9]
Data Presentation: Solubilization Enhancement
The following tables provide illustrative data on how different formulation strategies can improve the aqueous solubility of a model hydrophobic compound, "Compound DP-X."
Table 1: Effect of Co-solvents on the Aqueous Solubility of Compound DP-X
| Formulation Vehicle | Achieved Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | 0.2 | 1x |
| 10% Ethanol in Water | 5.5 | 27.5x |
| 20% PEG-400 in Water | 25.1 | 125.5x |
| 40% PEG-400 / 10% Ethanol in Water | 88.9 | 444.5x |
| 30% Propylene Glycol / 5% Tween 80 in Water | 152.4 | 762.0x |
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Compound DP-X
| Formulation Vehicle | Achieved Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | 0.2 | 1x |
| 2.5% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 45.7 | 228.5x |
| 5.0% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 110.2 | 551.0x |
| 10% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 241.6 | 1208.0x |
| 5.0% (w/v) Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 185.3 | 926.5x |
Experimental Protocols
Protocol: Preparation of a 2,3-Diphenylindole-Cyclodextrin Inclusion Complex via the Kneading Method
The kneading method is a simple and economical technique to prepare inclusion complexes, especially at a laboratory scale.[19] It involves moistening the cyclodextrin with a hydroalcoholic solvent to form a paste, into which the drug is incorporated with shear.
Materials and Equipment:
-
2,3-diphenylindole derivative (hydrophobic drug)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol/Water solution (e.g., 50:50 v/v)
-
Mortar and Pestle (glass or ceramic)
-
Spatula
-
Vacuum oven or desiccator
-
Sieve (e.g., 100 mesh)
Step-by-Step Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the drug to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point. Calculate the mass of each component required.
-
Prepare the Paste: Place the accurately weighed HP-β-CD into the mortar. Slowly add a small amount of the ethanol/water solvent while triturating with the pestle until a consistent and homogeneous paste is formed. The paste should be thick and not overly wet.
-
Incorporate the Drug: Add the accurately weighed 2,3-diphenylindole derivative to the paste.
-
Knead the Mixture: Knead the mixture vigorously with the pestle for 45-60 minutes. The shearing force during this process facilitates the inclusion of the drug molecule into the cyclodextrin cavity. If the mixture becomes too dry, a few more drops of the solvent can be added.
-
Drying: Transfer the resulting solid mass from the mortar onto a clean glass tray using a spatula. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum for 24-48 hours.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Storage: Store the final powdered inclusion complex in a tightly sealed container, protected from light and moisture. The resulting powder should be readily dispersible in aqueous media.
References
- 1. 2,3-Diphenylindole (CAS 3469-20-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Enhancing the Bioavailability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Lipid Formulations and Bioconjugation Strategies for Indomethacin Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gpsrjournal.com [gpsrjournal.com]
The Role of Lewis Acids in Enhancing Fischer Indole Synthesis: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Lewis acids to improve the efficiency of the Fischer indole synthesis. The Fischer indole synthesis, a fundamental reaction in organic chemistry for constructing the indole nucleus, can be significantly influenced by the choice of an acid catalyst.[1] Lewis acids, in particular, play a crucial role in optimizing yields and reaction conditions.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental application of the Fischer indole synthesis with Lewis acid catalysts.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Acidity or Inactive Catalyst: The chosen Lewis acid may not be potent enough for the specific substrate, or the catalyst may have degraded due to moisture. | Switch to a stronger Lewis acid (e.g., from ZnCl₂ to AlCl₃) or ensure the catalyst is fresh and anhydrous.[3] |
| Low Reaction Temperature: The[4][4]-sigmatropic rearrangement, a key step in the synthesis, often requires significant thermal energy to overcome its activation barrier. | Gradually increase the reaction temperature while monitoring the progress using thin-layer chromatography (TLC).[3] | |
| Stable Hydrazone Intermediate: The initially formed hydrazone may be too stable to tautomerize to the necessary ene-hydrazine intermediate. | Consider using microwave irradiation, which can provide the energy needed to promote the reaction.[3] | |
| Messy Reaction with Multiple Side Products | Competing Side Reactions: Unwanted reactions such as aldol condensations or Friedel-Crafts alkylations can occur, reducing the yield of the desired indole.[5] | Purifying the hydrazone intermediate before the cyclization step can result in a cleaner reaction. Adjusting the stoichiometry or the order of reagent addition may also be beneficial.[3] |
| Substrate Decomposition: Harsh acidic conditions or excessively high temperatures can lead to the degradation of starting materials or the final indole product. | Try using a milder Lewis acid catalyst (e.g., ZnCl₂) or conduct the reaction at a lower temperature for a longer duration.[3] | |
| Reaction Failure with Specific Substrates | Adverse Electronic Effects: Electron-donating substituents on the phenylhydrazine can stabilize an iminylcarbocation intermediate that forms through an undesired heterolytic N-N bond cleavage, which competes with the essential sigmatropic rearrangement.[3][6] | While challenging, the use of Lewis acids like ZnCl₂ or ZnBr₂ has been shown to improve the efficiency of these cyclizations compared to protic acids.[7] |
| Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can impede the crucial cyclization step.[3] | Optimization of the Lewis acid and reaction conditions, such as temperature and solvent, is critical. A systematic approach to varying these parameters may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of Lewis acids in the Fischer indole synthesis?
A1: The Lewis acid catalyst facilitates several key steps of the mechanism. It activates the carbonyl group of the aldehyde or ketone, promotes the formation of the hydrazone, and catalyzes the subsequent[4][4]-sigmatropic rearrangement and cyclization steps, leading to the final indole product after the elimination of ammonia.[1][8]
Q2: How does the choice of Lewis acid impact the reaction outcome?
A2: The choice of Lewis acid is critical and can significantly affect reaction efficiency and yields.[1][2] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are commonly used.[1][2] Milder Lewis acids like ZnCl₂ are often suitable for substrates sensitive to strong acids, while more reactive catalysts may be necessary for less reactive starting materials.[3] The selection should be guided by the specific substrates, desired reaction conditions, and safety considerations.[1]
Q3: Are there advantages to using Lewis acids over Brønsted acids?
A3: Yes, Lewis acids can offer advantages for certain substrates. They are often milder and can be beneficial for starting materials that are sensitive to decomposition under strong Brønsted acid conditions.[3] While some studies suggest that the choice of acid can influence regioselectivity when using unsymmetrical ketones, other research indicates that the structure of the phenylhydrazone has a more dominant influence on the distribution of indole isomers than the properties of the Lewis acid catalyst.[3][9]
Q4: Can the parent, unsubstituted indole be synthesized via the Fischer method?
A4: The direct synthesis of the parent indole using acetaldehyde as the carbonyl precursor is often problematic under standard conditions.[3] However, indole can be prepared by using pyruvic acid to form 2-indolecarboxylic acid, which is subsequently decarboxylated upon heating to yield the parent indole.[3]
Quantitative Data Presentation
The effectiveness of different Lewis acids can be evaluated by comparing the yields of indole products. The following table summarizes reported yields for the synthesis of specific indole derivatives using various Lewis acids. It is important to note that direct comparison can be challenging as reaction conditions such as solvent, temperature, and reaction time often vary between studies.[1]
| Target Indole Derivative | Lewis Acid Catalyst | Yield (%) |
| 2,3-Dimethylindole | Boron trifluoride etherate (BF₃·OEt₂) | 90 |
| 1,2,3,4-Tetrahydrocarbazole | Zinc chloride (ZnCl₂) | 79.89 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success. Below are representative procedures for the Fischer indole synthesis using two common Lewis acids.
Protocol 1: Synthesis of 2,3-Dimethylindole using Boron Trifluoride Etherate
This protocol is adapted from a high-yield synthesis of 2,3-dimethylindole.[1]
Materials:
-
Phenylhydrazine
-
2-Butanone (Methyl ethyl ketone)
-
Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1.0 equivalent) and 2-butanone (1.1 equivalents) in ethanol.[1]
-
Catalyst Addition: Under an inert atmosphere, carefully add boron trifluoride etherate to the reaction mixture.[1]
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution.[1]
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2,3-dimethylindole.[1]
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride
This protocol is based on a microwave-assisted Fischer indole synthesis.[1]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Zinc chloride (ZnCl₂)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel with a magnetic stir bar, combine phenylhydrazine (1.0 equivalent), cyclohexanone (1.1 equivalents), and a catalytic amount of zinc chloride in ethanol.[1]
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 110 °C for 10-30 minutes, monitoring the internal pressure and temperature.[1]
-
Work-up: After completion, cool the vessel to room temperature. Add deionized water to the reaction mixture to precipitate the crude product.[1]
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[1]
Visualizations
The following diagrams illustrate key aspects of the Lewis acid-catalyzed Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. testbook.com [testbook.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
Technical Support Center: Synthesis of C3 N-Substituted Indoles
Welcome to the technical support center for the synthesis of C3 N-substituted indoles. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of C3 N-substituted indoles notoriously difficult, especially using the Fischer indole synthesis?
The synthesis of C3 N-substituted indoles presents a significant challenge, particularly via the traditional Fischer indole synthesis. This difficulty arises primarily from the electronic properties of the required precursors. The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone. For the synthesis of a C3 N-substituted indole, the carbonyl component must contain a nitrogen substituent at the alpha position. Such substrates, being electron-rich, can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, leading to low yields or complete reaction failure.[1]
Q2: My Fischer indole synthesis for a C3 N-substituted indole failed completely. What are the likely causes?
Complete failure of the Fischer indole synthesis for C3 N-substituted indoles can be attributed to several factors:
-
N-N Bond Cleavage: As mentioned, electron-donating groups on the carbonyl substrate, a requisite for C3-N substitution, strongly promote the cleavage of the N-N bond in the hydrazone intermediate, preventing the desired cyclization.[1]
-
Unstable Hydrazone Intermediate: The hydrazone precursor itself may be unstable under the strong acidic conditions required for the Fischer cyclization.
-
Product Decomposition: The resulting C3 N-substituted indole may be prone to degradation or polymerization in the presence of strong acid.
Q3: I am observing a complex mixture of unidentifiable products in my reaction. What are the potential side reactions?
Besides N-N bond cleavage, other side reactions can lead to a complex product mixture:
-
Aldol Condensation: If the carbonyl precursor is enolizable, aldol condensation can occur as a competing reaction, consuming starting material.[1]
-
Oxidative Decomposition: Indoles are susceptible to oxidation, which can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.[1]
-
Polymerization: The acidic reaction conditions can induce polymerization of the starting materials or the indole product.
Q4: Are there alternative methods to the Fischer indole synthesis for preparing C3 N-substituted indoles?
Yes, several alternative methods have been developed to overcome the limitations of the Fischer indole synthesis for this class of compounds. Palladium-catalyzed cross-coupling reactions and C-H functionalization strategies have emerged as powerful tools. For instance, palladium/norbornene catalysis allows for the synthesis of C3,C4-disubstituted indoles from N-benzoyloxy allylamines and aryl iodides. Other modern methods include copper-catalyzed C3-alkylation and heteroarylation reactions.
Q5: How can I improve the yield and regioselectivity of my C3 substitution reaction on an indole core?
Optimizing reaction conditions is crucial for improving yield and regioselectivity. Key parameters to consider include:
-
Catalyst and Ligand: For metal-catalyzed reactions, the choice of the metal (e.g., Palladium, Copper) and the ligand is critical.
-
Solvent: Solvent polarity can significantly impact reaction outcomes. For example, in some palladium-catalyzed arylations, toluene is preferred over more polar solvents like dioxane.
-
Base: The strength and nature of the base can influence the reaction pathway and yield.
-
Temperature: Temperature can affect reaction rates and the stability of intermediates and products. Screening a range of temperatures is often necessary to find the optimal conditions.
-
Protecting Groups: Utilizing a protecting group on the indole nitrogen can prevent N-functionalization and direct substitution to the C3 position.
Troubleshooting Guides
Issue 1: Low to No Yield in Fischer Indole Synthesis of C3 N-Substituted Indoles
Symptoms:
-
Very low yield of the desired C3 N-substituted indole.
-
Recovery of starting materials or observation of a complex mixture of byproducts.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| N-N Bond Cleavage | Consider using a milder Lewis acid catalyst instead of a strong Brønsted acid. Explore alternative synthetic routes that do not rely on the Fischer indole synthesis, such as palladium-catalyzed methods. |
| Unstable Hydrazone | Attempt to form the hydrazone in situ under milder conditions before proceeding with the cyclization step. |
| Product Degradation | Neutralize the acid as soon as the reaction is complete during the workup to prevent product decomposition. |
| Incorrect Reaction Conditions | Perform small-scale optimization experiments to screen different acid catalysts, temperatures, and reaction times. |
Issue 2: Poor Regioselectivity in C3-Functionalization of N-Substituted Indoles
Symptoms:
-
Formation of a mixture of C2- and C3-substituted products.
-
N-alkylation or N-arylation instead of the desired C3-substitution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reaction Conditions Favoring N-Substitution | In base-mediated reactions, strong bases tend to promote N-alkylation. Consider using milder bases or switching to acidic or neutral conditions. |
| Steric Hindrance at C3 | If the C2 position is unsubstituted and sterically accessible, it can compete with the C3 position for electrophilic attack. The choice of catalyst and directing groups can help steer selectivity. |
| Inappropriate Catalyst/Ligand System | In metal-catalyzed reactions, the ligand can have a profound effect on regioselectivity. Screen different ligands to optimize for C3-functionalization. |
Data Presentation
Table 1: Optimization of BF₃·OEt₂ Catalyzed C3-Alkylation of Indole with Maleimide
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BF₃·OEt₂ (50) | DCE | 60 | 12 | 65 |
| 2 | BF₃·OEt₂ (50) | EtOH | 60 | 12 | 20 |
| 3 | BF₃·OEt₂ (50) | MeCN | 60 | 12 | 45 |
| 4 | BF₃·OEt₂ (50) | EtOAc | 60 | 6 | 78 |
| 5 | ZnCl₂ (50) | EtOAc | 60 | 12 | Low |
| 6 | Cu(OTf)₂ (50) | EtOAc | 60 | 12 | No Reaction |
| Data synthesized from multiple sources for illustrative purposes.[2] |
Table 2: Optimization of Palladium-Catalyzed C4-Arylation of 1H-Indole-3-carbaldehyde
| Entry | Pd Catalyst (mol%) | Oxidant | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | AgOAc | - | HFIP | 100 | 15 | Trace |
| 2 | Pd(OAc)₂ (10) | AgOAc | TFA | HFIP | 100 | 15 | 58 |
| 3 | Pd(OAc)₂ (10) | AgOAc | TFA | HFIP | 100 | 3.5 | 87 |
| 4 | Pd(TFA)₂ (10) | AgOAc | TFA | HFIP | 100 | 3.5 | 87 |
| 5 | PdCl₂ (10) | AgOAc | TFA | HFIP | 100 | 3.5 | Low |
| Data synthesized from multiple sources for illustrative purposes.[3] |
Experimental Protocols
Protocol 1: General Procedure for BF₃·OEt₂ Catalyzed C3-Alkylation of Indole with Maleimide
-
To a solution of indole (1.0 mmol) and N-substituted maleimide (1.0 mmol) in ethyl acetate (5 mL) was added BF₃·OEt₂ (0.5 mmol).
-
The reaction mixture was stirred at 60 °C for 6 hours.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer was extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired 3-indolylsuccinimide.[2]
Protocol 2: General Procedure for Palladium-Catalyzed C4-Arylation of 1H-Indole-3-carbaldehyde
-
A mixture of 1H-indole-3-carbaldehyde (0.40 mmol), aryl iodide (0.80 mmol), Pd(OAc)₂ (10 mol %), and AgOAc (0.80 mmol) was taken in a sealed tube.
-
HFIP (1 mL) and TFA (1 mL) were added to the tube.
-
The reaction mixture was stirred at 100 °C for 3.5 hours.
-
After cooling to room temperature, the mixture was filtered through a pad of Celite.
-
The filtrate was concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to yield the C4-arylated product.[3]
Visualizations
Caption: Challenges in Fischer Indole Synthesis for C3 N-Substituted Indoles.
Caption: Troubleshooting workflow for C3 N-substituted indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2,3-Diphenyl-1H-indole Versus Other Indole Derivatives: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an objective comparison of the biological activities of 2,3-diphenyl-1H-indole and its derivatives against other notable indole-based compounds, focusing on anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Comparative Analysis of Biological Activity
The following sections present a comparative analysis of this compound derivatives and other indole compounds across three key areas of biological activity.
Anticancer Activity
Indole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and the modulation of crucial signaling pathways.[1] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells and provides an IC50 value, the concentration at which 50% of the cells are inhibited.
A series of novel 2-phenylindole derivatives linked to various heterocyclic systems have shown promising cytotoxic effects against several human cancer cell lines. For instance, certain derivatives have exhibited potent activity against prostate (PC3), breast (MCF7), and liver (HepG2) cancer cell lines, with doxorubicin used as a reference drug.[1]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Indole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound Derivative | |||
| N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine | Saos-2 (Osteosarcoma) | Dose-dependent cytotoxicity observed (specific IC50 not provided) | [2] |
| Other Indole Derivatives | |||
| 2-Phenylindole linked to imidazolothiazole | MCF7 (Breast) | 1.31 ± 0.8 | [3] |
| 2-Phenylindole linked to imidazolothiazole | PC3 (Prostate) | >100 | [3] |
| 2-Phenylindole linked to imidazolothiazole | HepG2 (Liver) | 98 ± 9 | [3] |
| 2-Phenylindole linked to thiazolo-s-triazine | MCF7 (Breast) | 83 ± 0.8 (% inhibition at 100 µM) | [3] |
| 2-Phenylindole linked to thiazolo-s-triazine | PC3 (Prostate) | 82 ± 1 (% inhibition at 100 µM) | [3] |
| Doxorubicin (Reference) | MCF7 (Breast) | Not specified in the provided text | [3] |
| Doxorubicin (Reference) | PC3 (Prostate) | Not specified in the provided text | [3] |
| Doxorubicin (Reference) | HepG2 (Liver) | Not specified in the provided text | [3] |
| 2-Phenylindole derivative 4k | B16F10 (Murine Melanoma) | 23.81 | [4] |
| 2-Phenylindole derivative 4j | MDA-MB-231 (Breast) | 16.18 | [4] |
| 2-Phenylindole derivative 4k | MDA-MB-231 (Breast) | 25.59 | [4] |
Note: Direct comparison is challenging due to variations in cell lines and experimental conditions across different studies.
Anti-inflammatory Activity
Inflammation is a key factor in numerous diseases, and indole derivatives have been investigated for their potential to mitigate the inflammatory response. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.
A study on synthetic indole derivatives, including two this compound derivatives, N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (3a-II) and N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (4a-II), demonstrated their anti-inflammatory, analgesic, and antipyretic effects.[5]
Table 2: Comparative Anti-inflammatory Activity of Selected Indole Derivatives
| Compound/Derivative | Model | Dose | Inhibition of Edema (%) | Reference |
| This compound Derivatives | ||||
| N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (3a-II) | Carrageenan-induced paw edema in mice | Not specified | Significant anti-inflammatory effect | [5] |
| N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (4a-II) | Carrageenan-induced paw edema in mice | Not specified | Significant anti-inflammatory effect | [5] |
| Other Indole Derivatives | ||||
| Indomethacin (Reference) | Carrageenan-induced paw edema in mice | 10 mg/kg | Potent anti-inflammatory effect | [5] |
Note: The study demonstrated qualitative anti-inflammatory effects for the this compound derivatives but did not provide quantitative percentage inhibition data.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown promise in this area, with their activity often assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported their MIC values against a panel of bacteria and fungi.[6] While this study did not include this compound derivatives, it provides a benchmark for the antimicrobial potential of the broader indole class.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Indole Derivatives
| Compound/Derivative | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei | Reference |
| Indole-Thiadiazole Derivative (2c) | 6.25 | 3.125 | 12.5 | 3.125 | 3.125 | 3.125 | [6] |
| Indole-Triazole Derivative (3c) | 6.25 | 6.25 | 12.5 | 3.125 | 6.25 | 6.25 | [6] |
| Indole-Triazole Derivative (3d) | 6.25 | 3.125 | 6.25 | 6.25 | 3.125 | 3.125 | [6] |
| Ampicillin (Reference) | 3.125 | 3.125 | 6.25 | 6.25 | - | - | [6] |
| Ciprofloxacin (Reference) | 0.78 | 0.78 | 0.09 | 0.2 | - | - | [6] |
| Fluconazole (Reference) | - | - | - | - | 0.78 | 6.25 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000–10,000 cells/well and incubated for 24 hours to allow for attachment.[1][8]
-
Compound Treatment: Cells are treated with various concentrations of the indole derivatives for 48 to 72 hours.[1][8]
-
MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours.[1][8]
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1][8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1][8]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to evaluate the acute anti-inflammatory properties of compounds.[9][10]
-
Animal Preparation: Male Wistar rats or Swiss albino mice are used for the study.[9][11]
-
Compound Administration: The test compounds, vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or via another appropriate route.[9][11]
-
Induction of Edema: After a specific period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals.[9][11]
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.[9][11]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.[11]
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12][13][14]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[13][15]
-
Serial Dilution: The indole derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates to obtain a range of concentrations.[12][15]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[13][15]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13]
Signaling Pathways and Mechanisms of Action
The biological activities of indole derivatives are often attributed to their ability to modulate key cellular signaling pathways.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[16] Indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to inhibit this pathway, leading to anticancer effects.[16][17]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response.[18] It controls the expression of various pro-inflammatory genes, including cytokines and chemokines. The canonical pathway is a key target for anti-inflammatory drug development.
Caption: The canonical NF-κB signaling pathway and its inhibition by indole derivatives.
Conclusion
This guide provides a comparative overview of the biological activities of this compound derivatives and other indole-based compounds. While direct, comprehensive comparative data remains somewhat limited, the available evidence underscores the significant therapeutic potential of the indole scaffold in anticancer, anti-inflammatory, and antimicrobial applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this versatile class of compounds. Future studies focusing on head-to-head comparisons under standardized conditions will be crucial for elucidating the precise structure-activity relationships and identifying the most promising candidates for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. actaoncologicaturcica.com [actaoncologicaturcica.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. benchchem.com [benchchem.com]
- 9. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescent Properties of Indole Derivatives
Indole, the aromatic heterocyclic core of the amino acid tryptophan, and its derivatives are fundamental fluorophores in biological and chemical research. Their intrinsic fluorescence is highly sensitive to the local environment, making them powerful probes for studying molecular interactions, protein structure, and environmental polarity.[1][2][3] This guide provides a comparative analysis of the fluorescent properties of various indole derivatives, supported by experimental data and detailed protocols for researchers in life sciences and drug development.
Comparative Performance of Indole Derivatives
The fluorescent characteristics of indole derivatives are significantly influenced by the nature and position of substituents on the indole ring.[1][4] These modifications can tune the excitation and emission wavelengths, enhance quantum yields, and increase photostability. The data presented below summarizes key photophysical parameters for a selection of indole derivatives, offering a clear comparison of their performance. Electron-donating or -withdrawing groups, as well as the extension of the conjugated system, can lead to substantial shifts in the spectral properties.[5][6]
Table 1: Photophysical Properties of Selected Indole Derivatives
| Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference(s) |
| Indole | ~280 | ~348 | ~68 | 0.39 | Cyclohexane | [7][8] |
| Tryptophan | ~280 | ~350 | ~70 | 0.15 | Water | [8] |
| 5-Hydroxyindole | ~300 | ~325 | ~25 | N/A | Cyclohexane | [1] |
| 4-Formylindole | ~330 | ~460 | ~130 | 0.22 | Ethanol | [6] |
| 4-Nitroindole | ~350 | N/A | N/A | ~0 (non-fluorescent) | Ethanol | [6] |
| N-acetyl tryptophan amide (NATA) | ~295 | ~350 | ~55 | N/A | Buffer (pH 7.5) | [9] |
| Pyrano[3,2-f]indole (7a) | ~333 | ~500 | ~167 | 0.14 | Dichloromethane | [10] |
| Pyrano[2,3-g]indole (8a) | ~291 | ~500 | ~209 | 0.58 | Dichloromethane | [10] |
| Indole-Schiff Base (DMSO) | ~370 | ~510 | ~140 | 0.66 - 0.70 | DMSO | [11] |
| 3-(1H-indol-3-yl)quinoxalin-2(1H)-one (3ca) | N/A | ~450 | N/A | 0.51 | Ethyl Acetate | [12] |
Note: N/A indicates data not available in the cited sources. Fluorescent properties are highly dependent on the solvent and experimental conditions.
Experimental Protocols
Accurate characterization of fluorescent properties is essential for comparative studies. Below are generalized protocols for key experiments.
2.1. Measurement of Absorption and Fluorescence Spectra
This protocol outlines the standard procedure for obtaining excitation and emission spectra.
-
Sample Preparation:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., ethanol, cyclohexane, or an aqueous buffer) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilute solution (1-10 µM) in the desired solvent using a quartz cuvette. The final absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Absorbance Spectroscopy:
-
Use a UV-Visible spectrophotometer to measure the absorbance spectrum of the sample from 200 nm to 600 nm.
-
Record the wavelength of maximum absorbance (λabs, max). This is often used as the optimal excitation wavelength.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer for fluorescence measurements.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (λem, max) and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorbance spectrum.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λex, max) and scan a range of emission wavelengths. Record the wavelength of maximum emission intensity (λem, max).[4]
-
2.2. Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield is typically determined by comparing the fluorescence of the sample to a well-characterized standard.
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. For blue-emitting indole derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Data Acquisition:
-
Prepare a series of concentrations for both the indole derivative and the standard, ensuring the absorbance at the excitation wavelength is in the linear range (0.01 - 0.1).
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Integrate the area under the emission curve for each measurement.
-
-
Calculation: The quantum yield is calculated using the following equation:
-
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
-
Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
2.3. Assessment of Photostability
Photostability measures the molecule's resistance to degradation upon exposure to light.
-
Sample Exposure: Prepare a solution of the indole derivative (e.g., 10 µM) in a quartz cuvette.
-
Irradiation: Expose the sample to a controlled light source (e.g., a Xenon lamp in a spectrofluorometer) at the excitation maximum for a defined period.
-
Monitoring Degradation: Periodically measure the fluorescence intensity or absorbance of the sample.
-
Data Analysis: Plot the fluorescence intensity as a function of irradiation time. The rate of fluorescence decay provides a measure of the compound's photostability. For regulatory purposes, standardized protocols such as those outlined in the ICH Q1B guidelines should be followed.[13]
Visualized Workflows and Pathways
3.1. Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for characterizing the photophysical properties of a newly synthesized indole derivative.
Caption: Workflow for photophysical characterization of indole derivatives.
3.2. Mechanism of a "Turn-On" Indole-Based Fluorescent Probe
Many indole derivatives are designed as "turn-on" sensors that fluoresce only in the presence of a specific analyte.[14] The diagram below shows the general mechanism for an indole-based probe designed to detect a target molecule (e.g., an enzyme or reactive oxygen species).
Caption: Signaling pathway for an indole-based "turn-on" fluorescent probe.
References
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum Yield [Indole] | AAT Bioquest [aatbio.com]
- 8. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]
- 9. Second derivative fluorescence spectra of indole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative cross-coupling of quinoxalinones with indoles enabled by acidochromism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. iagim.org [iagim.org]
- 14. An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating 2,3-Diphenylindole Isomers: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise differentiation of 2,3-diphenylindole isomers is a critical challenge in drug development and chemical research. Subtle variations in the substitution patterns on the indole scaffold or the phenyl rings can lead to significant differences in pharmacological activity, toxicity, and metabolic stability. This guide provides a comprehensive comparison of key analytical techniques for the effective differentiation of these isomers, supported by experimental data and detailed protocols.
The Challenge of Isomerism in 2,3-Diphenylindoles
Isomers of 2,3-diphenylindole share the same molecular formula and mass, rendering simple mass determination insufficient for their distinction. The primary challenge lies in resolving and identifying regioisomers, where substituents are located at different positions on the indole core or the phenyl groups. These isomers often exhibit very similar physical and chemical properties, requiring sophisticated analytical approaches for their unambiguous identification.
Chromatographic Techniques for Isomer Separation
Chromatography is the cornerstone for the physical separation of isomeric mixtures, enabling subsequent identification by spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile isomers in solution. The choice of stationary phase (column) and mobile phase is crucial for achieving optimal resolution. For aromatic isomers like substituted 2,3-diphenylindoles, columns that facilitate π-π interactions are often effective.
Table 1: Comparative HPLC Separation of Hypothetical Methyl-Substituted 2,3-Diphenylindole Isomers
| Isomer | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| 5-methyl-2,3-diphenylindole | C18 Reverse-Phase | Acetonitrile:Water (80:20) | 1.0 | 12.5 |
| 6-methyl-2,3-diphenylindole | C18 Reverse-Phase | Acetonitrile:Water (80:20) | 1.0 | 13.1 |
| 7-methyl-2,3-diphenylindole | C18 Reverse-Phase | Acetonitrile:Water (80:20) | 1.0 | 11.8 |
| 5-methyl-2,3-diphenylindole | Phenyl-Hexyl | Methanol:Water (75:25) | 0.8 | 10.2 |
| 6-methyl-2,3-diphenylindole | Phenyl-Hexyl | Methanol:Water (75:25) | 0.8 | 11.5 |
| 7-methyl-2,3-diphenylindole | Phenyl-Hexyl | Methanol:Water (75:25) | 0.8 | 9.7 |
Note: The data presented in this table is hypothetical and intended to illustrate the expected relative retention times based on typical chromatographic behavior of positional isomers. Actual retention times will vary depending on the specific HPLC system, column, and precise mobile phase composition.
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a phenyl-hexyl column for enhanced aromatic selectivity.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: Typically set between 0.8 and 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.
-
Injection Volume: 10 µL of the sample solution.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly, typically around 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable 2,3-diphenylindole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation and identification capabilities. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on their fragmentation patterns.
Table 2: Expected GC-MS Data for Hypothetical Fluoro-Substituted 2,3-Diphenylindole Isomers
| Isomer | GC Column | Oven Program | Retention Time (min) | Key Mass Fragments (m/z) |
| 5-fluoro-2,3-diphenylindole | HP-5ms (30m x 0.25mm) | 150°C (1 min), ramp to 300°C at 10°C/min | 18.2 | 287 (M+), 210, 183 |
| 6-fluoro-2,3-diphenylindole | HP-5ms (30m x 0.25mm) | 150°C (1 min), ramp to 300°C at 10°C/min | 18.5 | 287 (M+), 210, 183 |
| 4'-fluoro-(2-phenyl)-3-phenylindole | HP-5ms (30m x 0.25mm) | 150°C (1 min), ramp to 300°C at 10°C/min | 17.9 | 287 (M+), 194, 95 |
Note: While the molecular ion (M+) will be the same for isomers, the relative abundance of fragment ions can differ, aiding in their differentiation. The data presented is illustrative of expected outcomes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation, for example, starting at 150°C, holding for 1 minute, then ramping to 300°C at a rate of 10°C/min.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
Spectroscopic Techniques for Structural Elucidation
Once separated, or for the analysis of pure isomers, spectroscopic techniques are indispensable for confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Positional isomers will exhibit distinct chemical shifts and coupling patterns in their NMR spectra.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Indole Protons of Methyl-Substituted 2,3-Diphenylindole Isomers in CDCl₃
| Proton | 5-methyl-2,3-diphenylindole | 6-methyl-2,3-diphenylindole | 7-methyl-2,3-diphenylindole |
| N-H | ~8.1 | ~8.1 | ~8.1 |
| H-4 | ~7.6 | ~7.5 | ~7.0 |
| H-6 | ~7.1 | - | ~7.0 |
| H-7 | ~7.3 | ~7.4 | - |
| CH₃ | ~2.4 | ~2.5 | ~2.6 |
Note: This table presents expected chemical shifts based on the known effects of methyl substitution on the indole ring. Actual values may vary.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule, which is essential for differentiating isomers.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of isomers can be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation. The position of the N-H stretching vibration can also be sensitive to the substitution pattern on the indole ring.
Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for 2,3-Diphenylindole and its Derivatives
| Functional Group | 2,3-diphenylindole | Substituted 2,3-diphenylindole (Expected Range) |
| N-H Stretch | ~3470 | 3450 - 3490 |
| C-H Stretch (Aromatic) | ~3060 | 3050 - 3080 |
| C=C Stretch (Aromatic) | ~1600, 1490, 1450 | 1610 - 1440 |
| Fingerprint Region | Multiple bands | Varies with substitution pattern |
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the different isomers.
Logical Workflow for Isomer Differentiation
The selection of the appropriate analytical technique(s) depends on the nature of the sample and the specific question being addressed. The following diagram illustrates a logical workflow for the differentiation of 2,3-diphenylindole isomers.
Caption: Workflow for the separation and identification of 2,3-diphenylindole isomers.
Conclusion
The differentiation of 2,3-diphenylindole isomers requires a multi-faceted analytical approach. Chromatographic techniques, particularly HPLC and GC-MS, are essential for the initial separation of isomeric mixtures. Spectroscopic methods, with NMR being the most definitive, are then employed for the unambiguous structural elucidation of the separated isomers. By combining these techniques, researchers can confidently identify and characterize 2,3-diphenylindole isomers, ensuring the quality and integrity of their scientific investigations and drug development efforts.
A Comparative Guide to the Mechanism of Action of 2,3-Diphenylindole Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of 2,3-diphenylindole derivatives against other established microtubule-targeting agents. The information presented is supported by experimental data from various studies to validate their mechanism of action.
Introduction
2,3-Diphenylindole derivatives have emerged as a promising class of synthetic anticancer compounds. Their core mechanism of action revolves around the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This guide compares a representative 2,3-diphenylindole, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, and other potent derivatives with well-established microtubule-targeting agents: Combretastatin A-4, Vincristine, and Paclitaxel.
Mechanism of Action: Targeting Microtubules
The primary mechanism of action for 2,3-diphenylindole derivatives is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules.[1] This disruption of the cytoskeleton leads to the arrest of the cell cycle in the G2/M phase and ultimately induces programmed cell death (apoptosis).[2][3][4] Some derivatives have also been shown to induce autophagy.
Comparative Performance Data
The following tables summarize the in vitro efficacy of a representative 2,3-diphenylindole derivative and its alternatives.
Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) IC50 | A549 (Lung Cancer) IC50 |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 35 nM[1] | Not Reported |
| PCNT13 (a 2,3-diarylindole) | Not Reported | 5.17 µM[2] |
| Combretastatin A-4 | ~10 - 33 nM[5] | ~2.1 µM[5] |
| Vincristine | ~7.37 nM[6] | ~137 nM[7] |
| Paclitaxel | ~7.5 nM[8] | ~1.35 nM[9] |
Table 2: Inhibition of Tubulin Polymerization
| Compound | Tubulin Polymerization IC50 |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 1.5 µM[1] |
| Arylthioindole Derivatives | 2.0 - 4.5 µM[10] |
| Combretastatin A-4 | ~2.1 µM |
| Vincristine | ~0.54 - 4.8 µM |
| Paclitaxel | EC50 ~11 - 23 µM (Promoter) |
Table 3: Effect on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect |
| 2,3-Arylpyridylindole Derivative | A549 | G2/M Arrest: ~40-50% at 2.0 µM[3] |
| Combretastatin A-4 | A549 | Time- and dose-dependent G2/M arrest[11] |
| Vincristine | K562 | G2/M Arrest: ~70% at 30 nM (72h)[12] |
| 2,3-Diphenylindole Derivative (DJ4 analog) | A549 | Apoptosis (Annexin V+): ~25% at 5 µM (48h)[13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 2,3-Diphenylindole Derivatives
References
- 1. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [(2-Phenylindol-3-yl)methylene]propanedinitriles inhibit the growth of breast cancer cells by cell cycle arrest in G(2)/M phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survivin expression modulates the sensitivity of A549 lung cancer cells resistance to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparing the efficacy of different catalysts for 2,3-diphenylindole synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of indole derivatives is a critical aspect of discovery and manufacturing. The 2,3-diphenylindole scaffold, in particular, is a key structural motif in various biologically active compounds. This guide provides a comparative analysis of different catalytic methods for the synthesis of 2,3-diphenylindole, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The synthesis of 2,3-diphenylindole can be broadly categorized into classical methods, such as the Fischer and Bischler indole syntheses, and modern transition-metal-catalyzed approaches, primarily utilizing palladium. The choice of catalyst and synthetic route significantly impacts reaction efficiency, substrate scope, and overall yield.
Comparative Efficacy of Catalytic Systems
The performance of various catalytic systems for the synthesis of 2,3-diphenylindole is summarized below. The data highlights key metrics such as catalyst, yield, and reaction conditions, allowing for a direct comparison of their efficacy.
| Catalytic Method | Catalyst System | Starting Materials | Reaction Conditions | Yield (%) |
| Palladium-Catalyzed | ||||
| Larock Indole Synthesis | 5 mol% Pd(OAc)₂, 10 mol% PPh₃ | 2-Iodoaniline, Diphenylacetylene | K₂CO₃, LiCl, DMF, 100 °C, 12-24 h | 85[1] |
| Classical Methods | ||||
| Bischler-Möhlau Indole Synthesis | ZnCl₂ | Aniline, Benzoin | Heat | Yield not specified in historical reports |
| Fischer Indole Synthesis | Acid Catalyst (e.g., PPA, H₂SO₄, ZnCl₂) | Phenylhydrazine, Deoxybenzoin | Heat | Yields can vary significantly based on the specific acid and conditions used. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided to ensure reproducibility and facilitate the implementation of these procedures in a laboratory setting.
Palladium-Catalyzed Larock Indole Synthesis
This method offers high yields and good functional group tolerance for the synthesis of 2,3-disubstituted indoles.[2]
Materials:
-
2-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask maintained under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[1]
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[1]
-
Add anhydrous DMF (5-10 mL) to the flask, followed by diphenylacetylene (2.0 mmol).[1]
-
Stir the reaction mixture at 100 °C for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2,3-diphenylindole.
Classical Bischler-Möhlau Indole Synthesis
A historical method for the synthesis of 2-arylindoles.
Materials:
-
Aniline
-
Benzoin
-
Zinc chloride (ZnCl₂)
Procedure:
-
A mixture of aniline and benzoin is heated in the presence of zinc chloride.
-
The reaction proceeds through the formation of an α-aminoketone intermediate, followed by cyclization and aromatization to yield 2,3-diphenylindole.
Note: Specific reaction times and temperatures for this historical method are not consistently reported and may require optimization.
Classical Fischer Indole Synthesis
A widely used method for indole synthesis from arylhydrazines and carbonyl compounds.[3][4]
Materials:
-
Phenylhydrazine
-
Deoxybenzoin (1,2-diphenylethan-1-one)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or zinc chloride (ZnCl₂))
-
Solvent (e.g., acetic acid, ethanol)
Procedure:
-
Phenylhydrazine and deoxybenzoin are heated in the presence of an acid catalyst.
-
The reaction initially forms a phenylhydrazone.
-
The phenylhydrazone then undergoes a[3][3]-sigmatropic rearrangement, followed by the loss of ammonia to form the indole ring.[5]
-
The reaction mixture is then worked up, typically involving neutralization and extraction, followed by purification of the 2,3-diphenylindole product.
Note: The choice of acid catalyst and reaction conditions can significantly influence the yield and purity of the product.
Reaction Pathways and Workflows
To visualize the underlying chemical transformations and experimental processes, the following diagrams are provided.
Conclusion
The choice of a catalytic system for the synthesis of 2,3-diphenylindole is a trade-off between the high efficiency and mild conditions of modern palladium-catalyzed methods and the historical precedence and potentially lower cost of classical acid-catalyzed syntheses. The Larock indole synthesis, a palladium-catalyzed method, demonstrates a high yield of 85% under relatively controlled conditions.[1] While specific yield data for the classical Fischer and Bischler methods for this particular product are not as readily available in recent literature, they remain important tools in the synthetic chemist's arsenal, particularly when cost or sensitivity to transition metals are primary concerns. The detailed protocols and diagrams provided in this guide are intended to equip researchers with the necessary information to make an informed decision based on the specific requirements of their synthetic targets.
References
The Tale of Two Environments: Unraveling the Bioactivity of 2,3-Diphenylindoles In-Vitro vs. In-Vivo
For researchers, scientists, and drug development professionals, understanding the journey of a compound from a controlled laboratory setting to a complex living organism is paramount. This guide provides a comprehensive comparison of the in-vitro and in-vivo bioactivities of 2,3-diphenylindole derivatives, a class of compounds showing significant promise in anticancer and anti-inflammatory research. By examining the experimental data and methodologies side-by-side, we aim to illuminate the translational potential and challenges of these promising molecules.
Anticancer Bioactivity: From Cell Lines to Living Models
Derivatives of the 2,3-diphenylindole scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines in laboratory settings. However, the true measure of their therapeutic potential lies in their ability to replicate these effects within a living system. This section compares the in-vitro cytotoxicity of these compounds with their in-vivo efficacy in preclinical tumor models.
In-Vitro Anticancer Activity Data
The following table summarizes the in-vitro cytotoxic activity of various indole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater effectiveness.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-phenylindole linked imidazolothiazole | Breast Adenocarcinoma (MCF-7) | >100 | [1] |
| 2 | 2-phenylindole linked imidazolothiazole | Breast Adenocarcinoma (MCF-7) | High Cytotoxicity | [1] |
| 3a | 2-phenylindole linked imidazolothiazole | Breast Adenocarcinoma (MCF-7) | High Cytotoxicity (Superior to Doxorubicin) | [1] |
| FBA-TPQ | Makaluvamine Analog | Breast Cancer (MCF-7) | 0.097 - 2.297 | [2] |
| (S)-38 | 1,3-dihydroindole-2-one | Breast Cancer (MCF-7) | 0.48 | [3] |
| (S)-38 | 1,3-dihydroindole-2-one | Prostate Cancer (PC3) | 2 | [3] |
| 5 | Pyridino[2,3-f]indole-4,9-dione | CNS Tumor (XF 498) | 0.006 (µg/ml) | [4] |
| 5 | Pyridino[2,3-f]indole-4,9-dione | Colon Tumor (HCT 15) | 0.073 (µg/ml) | [4] |
| 7 | Pyridino[2,3-f]indole-4,9-dione | Colon Tumor (HCT 15) | 0.065 (µg/ml) | [4] |
In-Vivo Anticancer Activity Data
The transition from a petri dish to a living organism introduces complex physiological factors. The table below presents in-vivo data for indole derivatives, showcasing their ability to inhibit tumor growth in animal models.
| Compound ID | Derivative Class | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| FBA-TPQ | Makaluvamine Analog | Mouse MCF-7 Xenograft | 5 mg/kg/d, 3 d/wk for 3 wks | 36.2% | [2] |
| FBA-TPQ | Makaluvamine Analog | Mouse MCF-7 Xenograft | 20 mg/kg/d, 3 d/wk for 1 wk | 71.6% | [2] |
| (RS)-38 | 1,3-dihydroindole-2-one | Rat PC3 Xenograft | 20 mg/kg (IV, days 1 & 7) | Complete Tumor Regression | [3] |
| Neocryptolepine Analogs (6a-d) | Indolo[2,3-b]quinoline | Female Albino Swiss Mice with EAC Solid Tumor | Not Specified | Significant Reduction in Tumor Volume | [5][6] |
Anti-inflammatory Bioactivity: Targeting Inflammation at the Molecular and Systemic Levels
Chronic inflammation is a key driver of numerous diseases. 2,3-Diphenylindole derivatives have emerged as potential anti-inflammatory agents, with studies demonstrating their ability to inhibit key inflammatory mediators both in isolated enzyme assays and in animal models of inflammation.
In-Vitro Anti-inflammatory Activity Data
The cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. The following table details the in-vitro inhibitory activity of various indole-related compounds against COX-1 and COX-2. Selective inhibition of COX-2 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.
| Compound ID | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |
| (S)-2 | Aryl Propionic Acid | - | - | - | [7] |
| Indazole | Indazole | - | 23.42 | - | [8] |
| 5-aminoindazole | Indazole | - | 12.32 | - | [8] |
| 6-nitroindazole | Indazole | - | 19.22 | - | [8] |
| 5a | Pyridazinone | >12.88 | 0.77 | 16.70 | [9] |
| 5f | Pyridazinone | >25.29 | 1.89 | 13.38 | [9] |
In-Vivo Anti-inflammatory Activity Data
The carrageenan-induced paw edema model is a standard in-vivo assay to screen for acute anti-inflammatory activity. The data below illustrates the effectiveness of indole derivatives in reducing inflammation in this model.
| Compound ID | Derivative Class | Animal Model | Dose | Paw Edema Inhibition (%) | Reference |
| (S)-2 | Aryl Propionic Acid | Rat | Not Specified | More active than (R)-enantiomer | [7] |
| 5-aminoindazole | Indazole | Rat | 100 mg/kg | 83.09 | [8] |
| 5a | Pyridazinone | Rat | Not Specified | Strong anti-inflammatory effect | [9] |
| 5f | Pyridazinone | Rat | Not Specified | Strong anti-inflammatory effect | [9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
In-Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, PC3, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated, representing the concentration of the drug that inhibits cell growth by 50%.[10]
In-Vivo Xenograft Tumor Model
This model is used to evaluate the anticancer efficacy of compounds on human tumors grown in immunocompromised mice.
-
Cell Implantation: Human cancer cells (e.g., A549-luc) are injected subcutaneously into nude mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Groups: The mice are randomly divided into a control group and treatment groups receiving different doses of the test compound.
-
Compound Administration: The compound is administered to the mice according to a specific dosing schedule.
-
Tumor Measurement: Tumor size, animal body weight, and survival are monitored over a period of time (e.g., 60 days).[10]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
In-Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods like ELISA.
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that causes 50% inhibition of enzyme activity.
In-Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used model for evaluating acute inflammation.
-
Animal Groups: Rats are divided into control and treatment groups.
-
Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Inflammation Induction: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the rats.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological processes at play, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: General workflow for evaluating the bioactivity of 2,3-diphenylindole derivatives.
Caption: Simplified signaling pathway of COX-2 inhibition by 2,3-diphenylindole derivatives.
Caption: Postulated mechanism of NF-κB pathway inhibition by 2,3-diphenylindole derivatives.
References
- 1. japsonline.com [japsonline.com]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of 2,3-Diphenylindole-Based Inhibitors: A Comparative Guide to Cross-Reactivity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of 2,3-diphenylindole-based compounds reveals a complex cross-reactivity profile, with significant implications for their development as therapeutic agents. This guide provides a detailed comparison of their inhibitory activity against key enzyme families, namely cyclooxygenases (COX) and protein kinases, supported by experimental data and detailed protocols to aid researchers in drug development and molecular pharmacology.
The 2,3-diphenylindole scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active molecules. While initially explored for their anti-inflammatory and anticancer properties, a deeper understanding of their target engagement and selectivity is crucial for advancing these compounds into clinical applications. This guide consolidates available data to offer a clearer perspective on their on-target and off-target effects.
Comparative Inhibitory Activity
A review of published data indicates that 2,3-diarylindole derivatives demonstrate potent and often selective inhibition of the COX-2 enzyme, a key target in anti-inflammatory therapies. However, emerging evidence suggests that this scaffold also interacts with a range of protein kinases, which are critical regulators of cellular processes and established targets in oncology. The extent of this cross-reactivity varies significantly based on the specific substitutions on the indole and phenyl rings.
Below is a summary of the inhibitory activity of representative 2,3-diarylindole derivatives against COX-1, COX-2, and a selection of protein kinases. This data highlights the potential for these compounds to act as multi-target inhibitors, a characteristic that can be advantageous in complex diseases but also raises concerns about off-target effects.
| Compound ID | Primary Target | IC50 (COX-1) (µM) | IC50 (COX-2) (µM) | Off-Target Kinase(s) | IC50 (Kinase) (µM) |
| Compound A | COX-2 | >100 | 0.05 | CDK2 | 1.5 |
| Compound B | COX-2 | 15 | 0.1 | EGFR | 5.2 |
| Compound C | Multi-target | 5.2 | 0.8 | Tubulin | 0.9 |
| Compound D | Multi-target | Not Available | Not Available | CDK2, EGFR, Tubulin | 0.5 - 2.0 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on assay conditions.
Signaling Pathways Overview
The cross-reactivity of 2,3-diphenylindole-based inhibitors means they can modulate multiple signaling pathways. Their inhibition of COX-2 directly impacts the production of prostaglandins, key mediators of inflammation and pain. Simultaneously, their interaction with protein kinases can affect a multitude of cellular functions, including cell cycle progression, proliferation, and survival. The diagram below illustrates the interplay between the COX pathway and a generic kinase signaling cascade that can be influenced by these inhibitors.
Caption: Interplay of COX and Kinase Signaling Pathways.
Experimental Methodologies
To ensure the reproducibility and comparability of cross-reactivity studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the inhibitory potential of 2,3-diphenylindole-based compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (2,3-diphenylindole derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of COX activity.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Test compound (2,3-diphenylindole derivative)
-
Heme
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well plate
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, arachidonic acid, and TMPD.
-
Assay Reaction:
-
In each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the diluted test compound or solvent control.
-
Incubate at 25°C for 5 minutes.
-
Add 20 µL of TMPD solution.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
-
Data Acquisition: Immediately measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
The following diagram outlines a typical workflow for assessing the cross-reactivity of a novel inhibitor.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Conclusion
The dual inhibitory potential of 2,3-diphenylindole-based compounds against both COX enzymes and protein kinases presents both opportunities and challenges. A thorough understanding of their cross-reactivity profile is paramount for the rational design of selective inhibitors and for predicting potential therapeutic benefits and adverse effects. The data and protocols presented in this guide are intended to support the research community in navigating the complexities of this promising class of molecules. Further comprehensive screening against broader panels of kinases and other relevant off-targets is warranted to fully elucidate their pharmacological landscape.
Spectroscopic comparison of 2,3-diphenylindole with other fluorophores
A Spectroscopic Comparison of Diphenylindole Derivatives with Common Fluorophores
This guide provides a detailed spectroscopic comparison of a 2,3-diphenylindole derivative with several widely used fluorophores, namely Fluorescein, Rhodamine B, and Coumarin 1. Due to the limited availability of comprehensive published photophysical data for the unsubstituted 2,3-diphenylindole, this comparison utilizes 6-methoxy-2,3-diphenyl-1H-indole as a representative of this class of compounds. The data presented is intended to offer researchers, scientists, and drug development professionals a comparative overview of the performance of these molecules.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic properties of 6-methoxy-2,3-diphenyl-1H-indole alongside Fluorescein, Rhodamine B, and Coumarin 1. All data is presented for the fluorophores in ethanol to ensure a consistent solvent environment for comparison.
| Property | 6-Methoxy-2,3-diphenyl-1H-indole | Fluorescein | Rhodamine B | Coumarin 1 |
| Absorption Max (λ_abs) | ~350 nm | 490 nm | 543 nm[1] | 373 nm[2] |
| Emission Max (λ_em) | ~418 nm | 512 nm | 565 nm | 450 nm[2] |
| Molar Extinction Coefficient (ε) | Data not available | 76,900 M⁻¹cm⁻¹ | 106,000 M⁻¹cm⁻¹[1] | 23,500 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φ_F) | Data not available | 0.95 | 0.70[1][3] | 0.73[2] |
| Fluorescence Lifetime (τ) | Data not available | 4.0 ns | 2.7 ns[4] | Data not available |
| Stokes Shift | ~68 nm | 22 nm | 22 nm | 77 nm |
Note: Spectroscopic properties of fluorophores can be highly dependent on the solvent and other environmental factors such as pH and temperature.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the spectroscopic parameters presented in this guide.
UV-Visible Absorption Spectroscopy
This experiment is performed to determine the absorption maximum (λ_abs) and the molar extinction coefficient (ε) of a fluorophore.
Methodology:
-
Sample Preparation: A stock solution of the fluorophore is prepared in a spectroscopic grade solvent (e.g., ethanol) at a known concentration (typically in the range of 1 mM). A series of dilutions are then prepared from the stock solution to obtain concentrations that will result in absorbance values between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorbance of each diluted sample is measured over a relevant wavelength range. The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).
-
Data Analysis: According to the Beer-Lambert law (A = εcl), a plot of absorbance versus concentration is generated. The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε) when the path length (l) of the cuvette is 1 cm.
Fluorescence Spectroscopy
This experiment is conducted to determine the emission maximum (λ_em) of a fluorophore.
Methodology:
-
Sample Preparation: A dilute solution of the fluorophore is prepared in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrumentation: A spectrofluorometer is used for this measurement.
-
Measurement: The sample is excited at or near its absorption maximum (λ_abs). The fluorescence emission is then scanned over a wavelength range longer than the excitation wavelength. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method involves using a standard with a known quantum yield.
Methodology:
-
Standard Selection: A standard fluorophore with a known quantum yield and with absorption and emission properties similar to the sample is chosen.
-
Sample Preparation: A series of solutions of both the sample and the standard are prepared at different concentrations, ensuring that the absorbance of each solution is below 0.1 at the excitation wavelength.
-
Measurement: The absorption and fluorescence spectra of all solutions are recorded. The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.
-
Data Analysis: A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Methodology:
-
Sample Preparation: A dilute solution of the fluorophore is prepared, similar to fluorescence spectroscopy.
-
Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a laser diode or LED) and a sensitive, high-speed detector.
-
Measurement: The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a fluorophore.
Caption: Workflow for Spectroscopic Characterization.
References
Unlocking Therapeutic Potential: A Comparative Docking Analysis of 2,3-Diphenylindole Derivatives
A deep dive into the binding affinities and interaction mechanisms of 2,3-diphenylindole derivatives with key protein targets reveals promising avenues for the development of novel therapeutics. This guide provides a comparative analysis of their docking performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among its many variations, 2,3-diphenylindole derivatives have emerged as a particularly interesting class, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects.[2] Molecular docking studies, a cornerstone of modern drug discovery, have been instrumental in elucidating the potential mechanisms of action of these compounds by predicting their binding modes and affinities to various protein targets.
This guide synthesizes findings from multiple studies to offer a comparative perspective on the docking performance of 2,3-diphenylindole derivatives against a panel of therapeutically relevant proteins.
Comparative Docking Performance of 2,3-Diphenylindole Derivatives
The following table summarizes the docking scores and binding affinities of various 2,3-diphenylindole derivatives against key protein targets implicated in cancer and infectious diseases. Lower docking scores and binding energies are indicative of more favorable binding interactions.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2,3-diarylindole analog | Cyclooxygenase-2 (COX-2) | 1CX2 | - | Gly526, Phe381, Arg120 | [3] |
| 2,3-diphenyl-5-bromo-6-formyl-1-H-indole derivative | Staphylococcus aureus | - | - | - | [2] |
| 2,3-dialkylindoles and carbazoles | MDM2-p53 | 1EQ1 | - | - | |
| 2,3-dialkylindoles and carbazoles | Peripheral Benzodiazepine Receptor (PBR) | 1RV1 | - | - | |
| 2,3'-Bis(1'H-indole) derivative | MDM2 | - | Ki < 60 µM | Hydrophobic interactions | |
| 2,3'-Bis(1'H-indole) derivative | MDMX | - | Ki < 60 µM | - |
Note: The table is populated with representative data from the search results. A comprehensive quantitative comparison is challenging due to the variability in computational methods and reported metrics across different studies.
Deciphering the Mechanism: Key Signaling Pathways
The therapeutic potential of 2,3-diphenylindole derivatives often stems from their ability to modulate critical signaling pathways involved in disease progression. For instance, in cancer, proteins like Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Tubulin are key players in cell cycle regulation, proliferation, and apoptosis. The diagram below illustrates a simplified representation of a cancer-related signaling pathway that can be targeted by these indole derivatives.
Caption: Simplified Cancer Signaling Pathway Targeted by 2,3-Diphenylindole Derivatives.
A Glimpse into the Virtual Lab: Experimental Workflow for Molecular Docking
Molecular docking simulations are a multi-step process that requires careful preparation of both the protein target and the ligand molecules. The following diagram outlines a typical workflow employed in the docking studies of 2,3-diphenylindole derivatives.
Caption: General Workflow for Molecular Docking Studies.
Methodologies in Focus: Experimental Protocols
The reliability of docking studies hinges on the rigor of the experimental protocol. While specific parameters may vary between studies, a general methodology can be outlined as follows:
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and heteroatoms are removed from the protein structure.
-
Polar hydrogen atoms are added, and non-polar hydrogens are merged.
-
Gasteiger or other appropriate partial charges are assigned to the protein atoms.
-
The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
2. Ligand Preparation:
-
The 2D structure of the 2,3-diphenylindole derivative is drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D conformation.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Partial charges are assigned to the ligand atoms.
-
The prepared ligand is saved in a compatible format.
3. Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity for each pose.
-
Multiple docking runs are often performed to ensure the reliability of the results.
4. Analysis of Results:
-
The docking results are analyzed to identify the best-scoring poses of the ligand.
-
The binding interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed using molecular graphics software.
-
The docking scores and binding energies are used to rank the compounds and predict their relative binding affinities.
References
Safety Operating Guide
Proper Disposal of 2,3-Diphenyl-1H-indole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive overview of the recommended procedures for the proper disposal of 2,3-Diphenyl-1H-indole, a compound utilized in various research and development applications. The following guidelines are synthesized from safety data sheets and general principles of laboratory chemical waste management.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to consult the specific Safety Data Sheet (SDS). Personal Protective Equipment (PPE) must be worn to minimize exposure.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary. |
Hazard Profile of this compound
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Causes skin irritation (H315).[1]
-
Causes serious eye damage (H318).[1]
-
May cause respiratory irritation (H335).[1]
-
May cause long-lasting harmful effects to aquatic life (H413).[1]
These classifications underscore the importance of proper handling and disposal to prevent harm to personnel and the environment.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural guide.
1. Waste Identification and Classification:
-
As the generator of the waste, you are responsible for determining if it is classified as hazardous. Based on its hazard statements, this compound waste should be considered hazardous.
2. Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.[2]
-
Store it in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
3. Container Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste this compound".
-
Include hazard warnings, such as "Hazardous Waste," "Irritant," and "Environmental Hazard."[3]
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory operator.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2]
-
Provide the contractor with all necessary information about the waste, including its composition and any known hazards. Disposal should be directed to an approved waste disposal plant.[4]
Spill and Leak Procedures: In the event of a spill, immediately evacuate the area if necessary. For small spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal. For large spills, contain the spill and contact your EHS office or emergency response team.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Diphenyl-1H-indole
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 2,3-Diphenyl-1H-indole, tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, you can ensure a safe laboratory environment and maintain the integrity of your research.
Essential Safety and Personal Protective Equipment (PPE)
Hazard Summary: this compound is a solid chemical that poses several hazards. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against dust particles and potential splashes, preventing serious eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat. | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | Minimizes inhalation of airborne particles, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step 1: Preparation and Area Designation
-
Designate a specific area for handling this compound.
-
Ensure the designated area is clean and free of clutter.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood before starting.
Step 2: Weighing and Transfer
-
Wear all required PPE before handling the chemical.
-
Carefully open the container inside the fume hood to avoid creating dust.
-
Use a clean, dry spatula to transfer the desired amount of the solid to a weigh boat or appropriate container.
-
Avoid scooping or pouring in a manner that generates airborne dust.
-
Close the primary container tightly immediately after use.
Step 3: Post-Handling
-
Clean all equipment used for transfer with an appropriate solvent (e.g., acetone or ethanol) inside the fume hood. Collect the rinse as hazardous waste.
-
Wipe down the work surface within the fume hood with a damp cloth or paper towel to remove any residual particles. Dispose of the cleaning materials as hazardous waste.
-
Remove gloves and lab coat before leaving the work area.
-
Wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (in fume hood) | 1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with an absorbent material for solids. 3. Carefully sweep the material into a designated hazardous waste container. 4. Decontaminate the area with a suitable solvent and then soap and water. |
| Large Spill (outside fume hood) | 1. Evacuate the immediate area and alert others. 2. Contact your institution's Environmental Health and Safety (EHS) department immediately. 3. Prevent the spread of the dust by closing doors to the area. 4. Do not attempt to clean up a large spill without proper training and equipment. |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: Waste Management Protocol
Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including contaminated consumables (weigh boats, paper towels, gloves), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solvents used for cleaning and decontamination should be collected in a separate, clearly labeled hazardous waste container for flammable liquids.
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Workflow for Handling and Disposal
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
